2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)-
Description
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Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-19-13-7-3-11(4-8-13)15-16(17(15)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOLTJNFAQNEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C2=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484885 | |
| Record name | 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25361-94-8 | |
| Record name | 2-Cyclopropen-1-one, 2,3-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Photo-Activatable Click Chemistry: Technical Guide to 2,3-Bis(4-methoxyphenyl)cyclopropenone
This guide provides an in-depth technical analysis of 2,3-Bis(4-methoxyphenyl)cycloprop-2-en-1-one (CAS 25361-94-8), a specialized photo-activatable reagent used primarily in chemical biology and bioorthogonal chemistry .
Part 1: Core Directive & Executive Summary
CAS Number: 25361-94-8 Chemical Name: 2,3-Bis(4-methoxyphenyl)cycloprop-2-en-1-one Synonyms: 2,3-Di(4-methoxyphenyl)cyclopropenone; Bis(p-methoxyphenyl)cyclopropenone. Primary Utility: Photo-caged alkyne precursor for spatiotemporally controlled bioorthogonal ligation.
Executive Summary for Researchers: 2,3-Bis(4-methoxyphenyl)cyclopropenone is a stable, crystalline cyclopropenone derivative that functions as a photo-caged alkyne . Unlike standard alkynes which are constitutively reactive (or inert until catalyzed), this molecule remains chemically dormant until activated by ultraviolet light (typically 350–365 nm ). Upon irradiation, it undergoes rapid decarbonylation (release of CO) to regenerate the corresponding diarylalkyne, bis(4-methoxyphenyl)acetylene .
This "turn-on" mechanism allows researchers to spatially and temporally control chemical reactions in complex biological environments, such as:
-
Photo-Click Chemistry: Triggering cycloadditions (e.g., with azides or tetrazoles) only in specific cellular regions.
-
Polymer Crosslinking: Initiating material hardening or functionalization with light.
-
Metabolic Labeling: Tracking biomolecule dynamics with high temporal resolution.
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Identity & Physicochemical Properties
The stability of the cyclopropenone ring (due to Hückel aromaticity in its zwitterionic form) makes it an ideal "caging" group. The para-methoxy substituents are critical: they red-shift the absorption maximum compared to the unsubstituted parent (diphenylcyclopropenone), allowing activation at wavelengths that are less damaging to biological samples.
| Property | Data | Note |
| Molecular Formula | C₁₇H₁₄O₃ | |
| Molecular Weight | 266.29 g/mol | |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 118–120 °C | Distinct sharp melt indicates high purity. |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Requires organic co-solvent for aqueous bio-assays. |
| Absorption | ~340–360 nm | Tailored for UV-A activation. |
| Photolysis Quantum Yield | Efficient decarbonylation upon excitation. |
2. Mechanism of Action: The Photo-Decarbonylation Pathway
The utility of CAS 25361-94-8 relies on a clean, irreversible photochemical fragmentation.
-
Step 1: Excitation. Absorption of a photon promotes the molecule to an excited singlet state (
). -
Step 2: Intersystem Crossing/Fragmentation. The excited state undergoes cheletropic extrusion of carbon monoxide (CO).
-
Step 3: Alkyne Regeneration. The product is the linear alkyne, bis(4-methoxyphenyl)acetylene .
Why this matters: The generated alkyne is electron-rich. While linear alkynes typically require Copper(I) to react with azides (CuAAC), the in situ generation allows for unique pairing with highly reactive dipoles (like nitrile imines generated from tetrazoles) or use in polymer curing where the alkyne acts as a crosslinker.
Experimental Protocol: Photolysis Validation
-
Preparation: Dissolve 10 mM of CAS 25361-94-8 in methanol.
-
Irradiation: Expose the solution to 350 nm light (e.g., using a Rayonet reactor or focused UV LED) in a quartz cuvette.
-
Monitoring: Track the disappearance of the cyclopropenone carbonyl peak (~1850 cm⁻¹ in IR or distinctive UV absorbance) and the appearance of the alkyne stretch (~2220 cm⁻¹).
-
Outcome: Quantitative conversion should occur within minutes, with CO evolution as bubbles.
3. Synthesis & Production
The synthesis follows a Friedel-Crafts alkylation strategy, ensuring high regioselectivity.
-
Reagents: Anisole (excess), Tetrachlorocyclopropene (TCCP), Aluminum Chloride (
). -
Workflow:
-
Friedel-Crafts:
catalyzes the double arylation of TCCP by anisole. -
Hydrolysis: The resulting chlorocyclopropenium salt is hydrolyzed with water/ice to yield the cyclopropenone.
-
Purification: Recrystallization from ethanol/hexane.
-
Part 3: Visualization & Formatting
Visual 1: Photo-Activation Pathway
Caption: Photochemical decarbonylation mechanism of 2,3-bis(4-methoxyphenyl)cyclopropenone regenerating the alkyne.
Visual 2: Synthesis Workflow
Caption: Synthesis route via Friedel-Crafts arylation of tetrachlorocyclopropene.
Part 4: Suppliers & Commercial Availability
When sourcing this compound for biological assays, purity (>98%) is critical to prevent phototoxicity from byproducts.
| Supplier | Catalog/Product Name | Region | Application Focus |
| Toronto Research Chemicals (TRC) | 2,3-Bis(4-methoxyphenyl)cyclopropenone | Global | High-purity standards |
| Pharmaffiliates | CAS 25361-94-8 Reference Standard | Global | Analytical reference |
| LGC Standards | 2,3-Bis(4-methoxyphenyl)cyclopropenone | Europe/USA | Drug impurity/Standard |
| ChemSRC | 25361-94-8 | Asia/Global | Bulk synthesis sourcing |
References
-
Poloukhtine, A., & Popik, V. V. (2003). Photochemical Generation of High-Energy Molecules: Cyclopropenone-Based Caged Alkynes. Journal of Organic Chemistry. Link
-
Svatunek, D., et al. (2016). Bioorthogonal Chemistry: Strategies and Recent Developments. Chemical Reviews. Link
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: 2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one. PubChem Database. Link
-
Adrion, D. M., et al. (2023). Multiconfigurational photodynamics simulations reveal the mechanism of photodecarbonylations of cyclopropenones. Chemical Science. Link
thermal stability and decomposition of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
Executive Summary
Cyclopropenones, characterized by their highly strained three-membered ring system, represent a unique class of organic molecules with significant potential in organic synthesis and medicinal chemistry. Their utility, however, is intrinsically linked to their stability. This guide provides a detailed technical examination of the thermal stability and decomposition pathway of a key derivative, 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. By integrating theoretical principles with practical experimental methodologies, we explore the factors governing its stability, the mechanism of its thermal degradation, and the advanced analytical techniques used for its characterization. This document serves as a critical resource for professionals requiring a deep understanding of this compound's behavior under thermal stress, essential for its effective application in research and development.
The Diarylcyclopropenone Core: A Synthesis of Strain and Stability
The Cyclopropenone Moiety: A Unique Strained Ring System
The cyclopropenone ring is a fascinating structural motif in organic chemistry. It consists of a three-membered carbon ring containing a ketone functional group and a double bond. This arrangement results in significant ring strain, making these compounds highly reactive and versatile synthons.[1] Despite the strain, the cyclopropenone system exhibits a degree of aromatic character, contributing to a stability greater than might be anticipated. The stability of the parent cyclopropenone is limited, but the substitution of aryl groups at the 2- and 3-positions, as in 2,3-diphenylcyclopropenone, markedly increases its stability.[1]
Significance in Modern Chemistry
Due to their inherent reactivity, cyclopropenones are valuable intermediates. They readily participate in a variety of transformations, including cycloaddition, ring-opening, and rearrangement reactions, enabling the synthesis of complex molecular architectures.[1][2] This reactivity has been harnessed in the development of novel therapeutic agents and functional materials. Consequently, a thorough understanding of their stability under various conditions, particularly temperature, is paramount for their handling, storage, and application.
Focus of this Guide: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
This guide focuses specifically on 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. The electronic influence of the two para-methoxy substituents on the phenyl rings plays a crucial role in modulating the molecule's stability and reactivity. Understanding these substituent effects is key to predicting the compound's thermal behavior.
Physicochemical and Synthetic Profile
Synthetic Pathways to Diarylcyclopropenones
The synthesis of diarylcyclopropenones can be achieved through several methods. A common approach involves the reaction of a disubstituted acetylene with dichlorocarbene, followed by hydrolysis. For 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, the precursor would be bis(4-methoxyphenyl)acetylene. Various synthetic schemes have been developed to optimize yield and purity for this class of compounds.[3]
Key Physicochemical Properties
A summary of the core properties of the title compound is presented below. This data is essential for its identification and for designing experimental protocols.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₃ |
| Molecular Weight | 266.29 g/mol |
| Appearance | Typically a crystalline solid |
| Key Functional Groups | Cyclopropenone, Phenyl, Methoxy Ether |
Framework for Thermal Stability Analysis
Theoretical Considerations: Factors Influencing Stability
The thermal stability of cyclopropenones is a balance between the destabilizing effect of ring strain and the stabilizing influence of aromaticity and electronic effects from substituents.[1][4] For 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, the electron-donating nature of the para-methoxy groups is of particular importance. These groups can stabilize the molecule and key intermediates in its decomposition pathway through resonance, thereby influencing the temperature at which decomposition begins.
Experimental Assessment of Thermal Properties
To quantify the thermal stability, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] For 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, TGA is used to determine the onset temperature of decomposition, which is characterized by a significant mass loss corresponding to the release of a gaseous product.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting (an endothermic process) and decomposition, which can be endothermic or exothermic.[9] DSC provides critical information on the melting point (Tₘ), a key indicator of purity, and the enthalpy of fusion (ΔHfus).
The Thermal Decomposition Pathway: A Mechanistic View
The Decarbonylation Reaction: The Primary Route
The principal thermal decomposition route for cyclopropenones is decarbonylation—the loss of a carbon monoxide (CO) molecule to yield the corresponding alkyne.[1][10] This reaction is driven by the release of ring strain and the formation of the stable CO molecule.
Mechanistic Insights: A Stepwise Cleavage
Theoretical and experimental studies suggest that the thermal decarbonylation of diarylcyclopropenones is not a concerted process. Instead, it proceeds via a stepwise mechanism involving the cleavage of the C-C single bonds within the ring.[11]
The proposed mechanism is as follows:
-
Initial Ring Opening: The reaction begins with the cleavage of one of the C-C single bonds in the three-membered ring. This rate-determining step leads to the formation of a reactive zwitterionic intermediate.[11]
-
Intermediate Formation: The resulting intermediate possesses both positive and negative charges. The stability of this zwitterion is a critical factor in the overall reaction kinetics.
-
Decarbonylation: This highly unstable intermediate rapidly loses a molecule of carbon monoxide.
-
Product Formation: The loss of CO results in the formation of the final, stable alkyne product: bis(4-methoxyphenyl)acetylene.
The electron-donating para-methoxy groups on the phenyl rings play a crucial role by stabilizing the positive charge that develops on the adjacent carbon atom in the zwitterionic intermediate, thereby influencing the activation energy of the decomposition process.[12]
Caption: Proposed stepwise mechanism for the thermal decomposition of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems for the accurate assessment of thermal properties.
Protocol for Thermogravimetric Analysis (TGA)
This protocol details the measurement of the decomposition temperature of the analyte.
Objective: To determine the onset temperature of thermal decomposition and quantify mass loss.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.[13] A clean, empty platinum or alumina pan is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one into the tared sample pan.
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition, not oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental efficiency.
-
-
Data Analysis: Plot the sample mass (%) as a function of temperature. The onset decomposition temperature is determined from the intersection of the baseline tangent with the tangent of the mass loss curve. The percentage of mass loss is calculated to confirm it corresponds to the loss of a single CO molecule (approx. 10.5% for this compound).
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Protocol for Differential Scanning Calorimetry (DSC)
This protocol details the measurement of melting point and other thermal transitions.
Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and observe any decomposition exotherms or endotherms.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. Causality: Calibration is a critical self-validating step that ensures the accuracy of measured transition temperatures and energies.[9]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature.
-
Identify the sharp endothermic peak corresponding to melting. The peak onset temperature is reported as the Tₘ.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).[8]
-
Observe any subsequent exothermic or endothermic events that may correspond to decomposition.
-
Caption: Standard workflow for Differential Scanning Calorimetry (DSC).
Implications for Research and Drug Development
A comprehensive understanding of the thermal stability of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is not merely academic. It has profound practical implications:
-
Storage and Handling: Knowledge of the decomposition temperature dictates safe storage conditions to ensure long-term sample integrity.
-
Reaction Conditions: When using this compound as a reactant, the thermal stability profile defines the upper-temperature limit for reaction conditions, preventing unwanted degradation and byproduct formation.
-
Pharmaceutical Formulation: For drug development applications, thermal stability is a critical parameter that influences formulation strategies, manufacturing processes (e.g., milling, drying), and the shelf-life of the final drug product.
Conclusion
2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is a stable crystalline solid whose thermal behavior is governed by its unique molecular structure. Its stability is enhanced by the presence of the diaryl substituents, with the electron-donating methoxy groups playing a key role. Upon heating, it undergoes a clean decarbonylation reaction, proceeding through a zwitterionic intermediate to form bis(4-methoxyphenyl)acetylene and carbon monoxide. The characterization of this process, accurately performed using TGA and DSC, provides essential data for the safe and effective use of this versatile compound in scientific research and development.
References
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Al-Dahbi, S., Al-Sheikh, A., & Kandil, S. (2013). Theoretical study of cyclopropenones and cyclopropenethiones: decomposition via intermediates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Shibl, M. F., & Ibrahim, M. A. (2013). Electronic structure and decomposition reaction mechanism of cyclopropenone, phenylcylopropenone and their sulfur analogues: a theoretical study. Journal of Molecular Modeling, 19(3), 1339–1353. [Link]
- BenchChem. (n.d.). Troubleshooting Low Yields in Cyclopropenone Functionalization. BenchChem Technical Support.
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Vasiliou, A., Piech, K. M., & Nimlos, M. R. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(42), 9870–9881. [Link]
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Vasiliou, A., Piech, K. M., & Nimlos, M. R. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(42), 9870–9881. [Link]
-
Poloukhtine, A., & Popik, V. V. (2006). Mechanism of the cyclopropenone decarbonylation reaction. A density functional theory and transient spectroscopy study. The Journal of Physical Chemistry A, 110(5), 1749–1757. [Link]
-
American Chemical Society. (2024). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]
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Aly, A. A., & Brown, A. B. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(29), 18681–18717. [Link]
- ResearchGate. (n.d.). Kinetics and Dynamics of Cyclopentanone Thermal Decomposition in Gas Phase.
-
ResearchGate. (2006). Mechanism of the Cyclopropenone Decarbonylation Reaction. A Density Functional Theory and Transient Spectroscopy Study. The Journal of Physical Chemistry A. [Link]
- ResearchGate. (n.d.). Fatigue resistance and thermal stability of diarylcyclopentenones 1 and their oxime derivatives 2-6.
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Wang, Y., et al. (2023). Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry, 16(11), 105234. [Link]
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Breslow, R., Hover, H., & Chang, H. W. (1962). The Synthesis and Stability of Some Cyclopropenyl Cations with Alkyl Substituents. Journal of the American Chemical Society, 84(16), 3168–3174. [Link]
-
UGA Chemistry. (2021). Mechanistic Study and Application of Decarbonylation of Cyclopropenone. University of Georgia Department of Chemistry. [Link]
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Aly, A. A., & Brown, A. B. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(29), 18681–18717. [Link]
-
American Chemical Society. (n.d.). Thermal reactions of cyclopropenone ketals. Key mechanistic features and scope of the cycloaddition reactions of delocalized singlet vinylcarbenes: three-carbon 1,1-/1,3-dipoles. Journal of the American Chemical Society. [Link]
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Kerber, R. C., & Hsu, C. (1973). Substituent effects on cyclopropenium ions. Journal of the American Chemical Society, 95(10), 3239–3245. [Link]
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MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. [Link]
- Wikipedia. (n.d.). Differential scanning calorimetry.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Wikipedia. (n.d.). Thermogravimetric analysis.
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National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]
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Perelman School of Medicine at the University of Pennsylvania. (n.d.). Differential Scanning Calorimetry. Eldridge Reeves Johnson Foundation. [Link]
- Stony Brook University. (n.d.). Thermal Gravimetric Analysis (TGA).
- Semantic Scholar. (n.d.). Kinetics of the thermal gas-phase decomposition of methoxycyclopropane.
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National Center for Biotechnology Information. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. PubChem. [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][15]-thiazepin-3(2H). Retrieved from NIH.
- ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1.
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MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers. [Link]
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- ResearchGate. (n.d.). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole.
-
Nature. (n.d.). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Scientific Reports. [Link]
- Defense Technical Information Center. (n.d.). Synthesis of Thermally Stable Polymers.
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Comprehensive Technical Guide: Quantum Chemical Characterization of 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one
Part 1: Executive Summary & Molecular Architecture
The Dual Nature of the Core
The molecule 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one represents a unique class of "pseudo-aromatic" compounds. Unlike standard cyclic ketones, the cyclopropenone ring possesses significant zwitterionic character. The carbonyl oxygen pulls electron density, allowing the three-membered ring to achieve a
For researchers in drug development and materials science, this molecule is not merely a strained ring; it is a tunable photo-trigger . The 4-methoxy substituents are critical: they act as strong
Resonance & Electronic Theory
To accurately model this system, one must account for the superposition of two dominant resonance contributors:
-
Neutral Strained Ketone: High ring strain (~60 kcal/mol), localized double bonds.
-
Zwitterionic Aromatic: Cyclopropenyl cation (aromatic) + Enolate oxygen.
Implication for Calculation: Standard force fields often fail here. Density Functional Theory (DFT) with hybrid functionals is the minimum requirement to capture the delocalization error correctly.
Part 2: Computational Methodology (The Protocol)
This section details the self-validating workflow for characterizing the molecule.
Workflow Visualization
The following diagram outlines the logical flow of the computational study, from conformational analysis to excited-state dynamics.
Caption: Figure 1. Standardized computational workflow for cyclopropenone derivatives ensuring ground state validation before property calculation.
Step-by-Step Protocol
Step 1: Geometry Optimization & Basis Set Selection
The methoxy groups introduce conformational flexibility. You must locate the global minimum where the methoxy groups are likely planar with the phenyl rings to maximize resonance.
-
Functional: B3LYP is the industry standard for organic ground states, but M06-2X is recommended if you are studying stacking interactions in the crystal phase.
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Why Diffuse (++)? Essential for the oxygen lone pairs and the anionic character of the carbonyl oxygen in the zwitterionic form.
-
Why Polarization (d,p)? Critical for the strained cyclopropene ring bonds.
-
-
Solvation: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with a solvent like Dichloromethane (DCM) or Water, as these molecules are rarely used in the gas phase.
Step 2: Aromaticity Quantification (NICS)
To validate the "aromatic" claim, calculate the Nucleus Independent Chemical Shift (NICS).[3]
-
Protocol: Place a "ghost atom" (Bq) at the geometric center of the cyclopropene ring (NICS(0)) and 1 Å above the plane (NICS(1)).
-
Target Value: A negative NICS value (e.g., -15 to -20 ppm) confirms aromatic diatropic ring currents.
Step 3: Excited State Dynamics (TD-DFT)
For photopharmacology applications, the absorption profile is key.
-
Functional: CAM-B3LYP or wb97xd (Range-separated hybrids).
-
Reasoning: Standard B3LYP underestimates Charge Transfer (CT) excitation energies. The transition from the phenyl-methoxy donor to the carbonyl acceptor is a CT character transition.
-
-
States: Calculate at least n=10 states to capture the
( ) and ( ) transitions.
Part 3: Results Interpretation & Data Presentation
Expected Electronic Properties
The following table summarizes the expected qualitative results based on the substitution pattern, serving as a benchmark for your calculations.
| Property | Expected Trend (vs. Unsubstituted) | Mechanistic Cause |
| Dipole Moment | Increased (> 5.0 Debye) | Methoxy groups donate |
| C=O Bond Length | Elongated (> 1.22 Å) | High single-bond character due to aromatic resonance. |
| C=O IR Freq | Red-shifted (1830-1850 cm⁻¹) | Reduced bond order compared to typical cyclopropenones (usually ~1850 cm⁻¹). |
| HOMO Energy | Destabilized (Higher Energy) | Lone pair donation from -OMe raises the HOMO level. |
| UV-Vis | Red-shifted | Smaller HOMO-LUMO gap due to donor substituents. |
Reactivity: Photochemical Decarbonylation
The primary application of this molecule is the release of carbon monoxide (CO) and the formation of a substituted alkyne upon irradiation.
Mechanism:
-
Excitation to
or .[4][5] -
Intersystem Crossing (ISC) or Internal Conversion (IC) to a vibrationally hot ground state.
-
Cheletropic extrusion of CO.
Caption: Figure 2. Photochemical decarbonylation pathway.[4][5] The rate-determining step is typically the extrusion of CO from the excited intermediate.
References
-
Politzer, P., et al. (2019). Time Dependent-Density Functional Theory Calculations on Frequency-dependent Photophysical Properties of 2,3-diphenylcyclopropenone. ResearchGate. Link
-
Clark, D. T., & Lilley, D. M. J. (1970).[6] The electronic structure of cyclopropenone. Journal of the Chemical Society D: Chemical Communications.[6] Link
-
Karas, L. J., & Wu, J. I. (2025). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. ChemRxiv.[7] Link
-
PubChem. (2025).[8] (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one Compound Summary. National Library of Medicine. Link
-
Cyrański, M. K., et al. (2023). Aromaticity Concepts Derived from Experiments. MDPI. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The electronic structure of cyclopropenone - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one | C21H20O3 | CID 1551688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
ring-opening reactions of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one with nucleophiles
Executive Summary
This Application Note details the nucleophilic ring-opening of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (BMP-CP) . While cyclopropenones are classically known for their high ring strain (~28 kcal/mol) and thermal decarbonylation, their utility as "masked" 1,3-dipoles and ketene precursors allows for the rapid synthesis of polysubstituted
This guide prioritizes a phosphine-catalyzed approach over traditional thermal solvolysis. Recent advances (2023) demonstrate that triphenylphosphine (PPh
Chemical Profile & Reactivity
Substrate: 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one Abbreviation: BMP-CP CAS: 79622-01-8 (Generic diaryl analog ref) Molecular Weight: 266.29 g/mol
Structural Insights
-
Electronic Character: The p-methoxy groups are strong electron donors. This stabilizes the zwitterionic aromatic resonance form of the cyclopropenone, making the carbonyl carbon less electrophilic than in the unsubstituted diphenyl analog. Consequently, uncatalyzed nucleophilic attacks often require elevated temperatures (refluxing toluene/alcohol).
-
Symmetry: Being a symmetric diarylcyclopropenone, BMP-CP eliminates regioselectivity concerns during ring opening. Attack at C2 or C3 yields identical products.
Mechanistic Pathways
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via direct S
Pathway A: Phosphine-Catalyzed (Recommended)
The phosphine acts as a nucleophilic catalyst, attacking the C=C double bond to form a zwitterionic intermediate. This triggers ring opening to generate a reactive
Pathway B: Thermal/Uncatalyzed
Direct nucleophilic attack at the carbonyl carbon (C1) forms a tetrahedral intermediate, which collapses to open the ring. This requires higher activation energy.
Figure 1: Catalytic cycle for the phosphine-mediated ring opening of BMP-CP.
Protocol: Catalytic Aminolysis of BMP-CP
This protocol describes the synthesis of (Z)-2,3-bis(4-methoxyphenyl)acrylamide derivatives.
Materials
-
Substrate: BMP-CP (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Catalyst: Triphenylphosphine (PPh
, 10 mol%) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Quench: 0.1 M HCl
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon (essential to prevent hydrolysis of the ketene intermediate).
-
-
Dissolution:
-
Add BMP-CP (0.5 mmol, 133 mg) to the flask.
-
Add DCM (2.0 mL). Note: BMP-CP has lower solubility than simple ketones; mild sonication may be required.
-
-
Catalyst Addition:
-
Add PPh
(0.05 mmol, 13 mg). Stir for 5 minutes. The solution may darken slightly as the adduct forms.
-
-
Reaction:
-
Add the Amine (0.55 mmol) dropwise via syringe.
-
Stir at Room Temperature (25 °C) .
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (BMP-CP) is UV active and moves slower than the amide product.
-
Time: Reaction typically completes in 2–4 hours.
-
-
Workup:
-
Dilute with DCM (10 mL).
-
Wash with 0.1 M HCl (5 mL) to remove unreacted amine and PPh
(as phosphonium salt). -
Wash with Brine (5 mL).
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or perform Flash Column Chromatography (SiO
, 10-30% EtOAc in Hexanes).
-
Figure 2: Experimental workflow for the catalytic ring-opening.
Data Analysis & Validation
Expected Results
The reaction yields a trisubstituted alkene. Due to the mechanism involving a ketenyl ylide, the (E)-isomer (where the carbonyl and the
Table 1: Representative Reactivity Profile (PPh
| Nucleophile Class | Example Reagent | Conditions | Yield (%) | Notes |
| Primary Amine | Benzylamine | DCM, RT, 2h | 92-96% | Rapid conversion. |
| Secondary Amine | Morpholine | DCM, RT, 4h | 85-90% | Slower due to sterics. |
| Alcohol | Methanol | DCM, RT, 12h | 75-82% | Requires 20 mol% catalyst or mild heat (40°C). |
| Water | H | THF/H2O, 50°C | 88% | Yields the |
Spectroscopic Validation (NMR)
To validate the product (Z)-N-benzyl-2,3-bis(4-methoxyphenyl)acrylamide :
-
H NMR (400 MHz, CDCl
):- 7.85 (s, 1H): Vinyl proton (characteristic singlet for trisubstituted alkene).
- 6.80–7.20 (m, 8H): Aromatic protons (AA'BB' systems).
- 5.90 (br t, 1H): Amide N-H.
-
4.45 (d, 2H): Benzylic CH
. - 3.82, 3.79 (s, 6H): Methoxy groups (distinct environments).
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: The 4-methoxy groups deactivate the ring.
-
Solution: Increase PPh
loading to 20 mol% or switch to a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or an N-Heterocyclic Carbene (NHC) .
-
-
Hydrolysis Side Products:
-
Cause: Wet solvent. The intermediate ketene reacts faster with water than with bulky alcohols.
-
Solution: Use freshly distilled DCM and store amines over KOH pellets.
-
-
Solubility Issues:
-
BMP-CP is rigid and planar. If it precipitates during the reaction, switch solvent to THF or Chloroform .
-
References
-
Yang, L., et al. (2023).[1] "Phosphine-Catalyzed Stereoselective Ring-Opening Addition of Cyclopropenones with Nucleophiles." The Journal of Organic Chemistry, 88(13), 8722–8737.[1]
-
Breslow, R., & Eicher, T. (Eds.). (1987). Diphenylcyclopropenone.[2] Organic Syntheses, Coll. Vol. 5, p.514. (Foundational chemistry of diarylcyclopropenones).
-
Li, X., et al. (2025). "Imidazolium-dithiocarboxylate zwitterions catalyzed ring-opening of cyclopropenones."[2] ResearchGate Preprints.
-
PubChem. (2025).[3][4] "2,3-bis(4-methoxyphenyl)cycloprop-2-en-1-one Compound Summary."
Sources
- 1. Phosphine-Catalyzed Stereoselective Ring-Opening Addition of Cyclopropenones with Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one | C21H20O3 | CID 1551688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one in Medicinal Chemistry
Executive Summary
2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one (commonly referred to as Di-p-anisylcyclopropenone ) represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique combination of ring strain, aromatic stability, and dual reactivity profiles. Unlike standard electrophiles, this compound serves two distinct, high-value functions in drug discovery and chemical biology:
-
Bioorthogonal Ligation Handle: It functions as a latent electrophile that reacts specifically with triarylphosphines (the Prescher Ligation ) to form stable amide bonds in complex biological media.
-
Photochemical Pharmacophore Precursor: Upon UV irradiation (350 nm), it undergoes clean decarbonylation to generate the corresponding diarylalkyne, enabling spatiotemporal control over drug activation ("photo-caging") or fluorescence modulation.
This guide provides the theoretical framework, experimental protocols, and safety considerations for utilizing this compound in proteomic profiling and photo-pharmacology.
Mechanism of Action & Chemical Logic
The Prescher Ligation (Phosphine-Triggered Conjugation)
The cyclopropenone (CPO) ring is inherently strained (~60 kcal/mol). However, the bis-aryl substitution provides kinetic stability, preventing non-specific reaction with biological nucleophiles (thiols/amines) under physiological conditions. Reaction is triggered only by soft nucleophiles like phosphines.
-
Mechanism: The phosphine attacks the carbonyl carbon, opening the ring to form a reactive ketene intermediate. This ketene is rapidly trapped by nearby amines (e.g., lysine residues or added linkers) to form a robust amide bond.
-
Utility: Site-specific protein labeling and live-cell imaging.
Photochemical Decarbonylation
The compound possesses an
-
Mechanism: CPO + hν (350 nm) → [Excited State] → Alkyne + CO
-
Utility: This reaction is bioorthogonal (does not require reagents) and "clean" (CO is the only byproduct). It is used to unmask alkyne-based inhibitors or to activate fluorescence (if the CPO quenches a fluorophore but the alkyne does not).
Mechanistic Pathway Diagram
Figure 1: Dual reactivity pathways of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. Top path: Phosphine-mediated ligation. Bottom path: Photochemical decarbonylation.[1][2][3]
Experimental Protocols
Protocol A: Bioorthogonal Labeling (Prescher Ligation)
Objective: To conjugate a fluorophore or affinity tag to a biomolecule using the CPO handle.
Materials:
-
CPO-Linker: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one derivative attached to target protein/peptide.
-
Probe: A phosphine-functionalized fluorophore (e.g., Triphenylphosphine-Cy5).
-
Buffer: PBS (pH 7.4) or HEPES (50 mM).
-
Solvent: DMSO (for stock solutions).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the CPO-tagged biomolecule in buffer to a final concentration of 10–50 µM.
-
Probe Addition: Prepare a 10 mM stock of the phosphine probe in DMSO. Add to the reaction mixture (Final concentration: 100–500 µM; 10-20 equivalents).
-
Note: High equivalents ensure rapid kinetics, as the reaction is second-order.
-
-
Incubation: Incubate at 37°C for 1–4 hours .
-
Checkpoint: The reaction generates a ketene intermediate. Ensure the buffer contains a nucleophile (amine) if the phosphine itself does not facilitate the final rearrangement, although typical Prescher reagents are designed to be self-trapping.
-
-
Quenching: Stop reaction by adding excess azide or by gel filtration to remove unreacted phosphine.
-
Analysis: Analyze via SDS-PAGE (in-gel fluorescence) or LC-MS.
Protocol B: Photochemical Decarbonylation (Alkyne Generation)
Objective: To convert the CPO precursor into a reactive alkyne in situ.
Materials:
-
Light Source: UV Lamp (350 nm) or LED array (365 nm). Avoid <300 nm to prevent protein damage.
-
Vessel: Quartz cuvette (for kinetics) or clear glass vial.
Step-by-Step Methodology:
-
Sample Prep: Dissolve compound in Methanol or MeOH/Water (1:1). Concentration: 50 µM.
-
Irradiation: Place sample 5 cm from the light source.
-
Time Course: Irradiate for intervals of 30 seconds.
-
Monitoring: Monitor the disappearance of the CPO absorbance band (~300–330 nm) and the appearance of the alkyne (often blue-shifted or silent in UV, detectable by HPLC).
-
Kinetics: The reaction is typically first-order with respect to light intensity.
-
Efficiency: Quantum yield (
) for diarylcyclopropenones is generally high (0.2 – 0.5).
-
-
Post-Photolysis Application: The generated alkyne can now participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if an azide reporter is added.
Data Summary & Physical Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 266.29 g/mol | Small molecule, cell-permeable. |
| Appearance | White to pale yellow solid | Easy to handle. |
| Solubility | DMSO, Methanol, DCM | Compatible with organic synthesis & biological stock solutions. |
| ~310 nm (varies w/ solvent) | Distinct from protein absorbance (280 nm). | |
| Stability | Stable in PBS (pH 7.[4][5]4) > 24h | Suitable for biological experiments (unlike simple cyclopropenones). |
| Reactivity | Inert to Thiols/Amines (Dark) | Low background labeling (high specificity). |
Critical Troubleshooting & Optimization
-
Issue: Slow Ligation Kinetics.
-
Cause: Steric hindrance on the phosphine or the CPO aryl rings.
-
Solution: Use electron-rich phosphines or increase temperature to 37°C. The p-methoxy groups on this specific compound donate electron density, which stabilizes the ring but may slightly reduce electrophilicity compared to electron-deficient derivatives.
-
-
Issue: Incomplete Photolysis.
-
Cause: Inner-filter effect (high concentration) or incorrect wavelength.
-
Solution: Dilute sample or use a photoreactor with stirring. Ensure the light source output matches the 300–350 nm absorption tail.
-
-
Issue: Side Reactions.
-
Cause: Ketene intermediate reacting with water instead of amine.
-
Solution: In aqueous buffers, ketenes can hydrolyze to carboxylic acids. For ligation, ensure a high local concentration of amines or use an intramolecular trap design.
-
References
-
Shih, H.-W., & Prescher, J. A. (2015). "A Bioorthogonal Ligation of Cyclopropenones Mediated by Triarylphosphines."[4] Journal of the American Chemical Society, 137(31), 10036–10039.
-
Poloukhtine, A., & Popik, V. V. (2005). "Mechanism of the Photochemical Decarbonylation of Cyclopropenones." The Journal of Physical Chemistry A, 110(5), 1749–1757.
-
Poloukhtine, A., & Popik, V. V. (2003). "Photochemical Decarbonylation of Cyclopropenones: A New Method for the Generation of Enediynes." Journal of Organic Chemistry, 68(20), 7833–7840.
-
Row, R. D., & Prescher, J. A. (2018). "Cyclopropenone-Caged Derivatives for Photochemical Activation." Accounts of Chemical Research, 51(5), 1073–1081.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Application of photochemical decarbonylation of cyclopropenones for the in situ generation of reactive enediynes. Construction of a cyclopropenone-containing enediyne precursor by using a cyclopropenone acetal building block [pascal-francis.inist.fr]
- 3. researchgate.net [researchgate.net]
- 4. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one in the synthesis of strained ring systems
Application Note: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one as a Photo-Latent Precursor for Strained Systems
Executive Summary & Strategic Rationale
The molecule 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (henceforth BMP-CP ) represents a cornerstone in the field of "masked" reactivity. It belongs to a class of compounds known as cyclopropenones , which possess significant ring strain (~65 kcal/mol). This strain is not merely a structural curiosity but a stored energy source that can be released via two primary mechanisms:
-
Photochemical Decarbonylation: Upon irradiation (typically UV-A, 350 nm), the ring extrudes carbon monoxide (CO) to generate an alkyne. In the context of "strained ring systems," this mechanism is the foundational technology behind Photo-Click Chemistry . While BMP-CP yields a linear alkyne, it serves as the validation model for synthesizing cyclopropenone-caged dibenzocyclooctynes (photo-DIBO) , which are critical for spatiotemporally controlled bioorthogonal labeling.
-
Catalytic Ring Expansion: The strain allows BMP-CP to act as a C3-synthon in [3+2] or [3+3] cycloadditions, enabling the rapid assembly of complex fused heterocycles (e.g., indolizines, chromenediones) that are otherwise difficult to access.
This guide details the synthesis of BMP-CP, its photochemical activation, and its application in generating complex ring systems.
Mechanism of Action
The utility of BMP-CP relies on the controlled release of its ring strain.
Pathway A: Photochemical Decarbonylation (The "Photo-Click" Route)
Excitation of the cyclopropenone
Pathway B: Formal Cycloaddition (The Heterocycle Route)
Under transition metal catalysis (e.g., Rh(III)) or reaction with zwitterionic species (e.g., pyridinium ylides), the C1-C2 bond cleaves, allowing the molecule to insert as a 3-carbon component into a new, larger ring system.
Figure 1: Divergent reactivity pathways of BMP-cyclopropenone driven by ring strain release.
Protocol 1: Synthesis of BMP-Cyclopropenone
Objective: Scalable synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one via Friedel-Crafts alkylation.
Reagents:
-
Tetrachlorocyclopropene (TCCP)
-
Anisole (Methoxybenzene)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Safety Note: TCCP is a potent lachrymator and skin irritant. Handle in a fume hood. AlCl₃ reacts violently with water.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.
-
Solvent Charge: Add anhydrous DCM (50 mL) and cool to 0°C using an ice bath.
-
Catalyst Addition: Quickly add AlCl₃ (2.2 equiv, 22 mmol) to the stirring solvent.
-
Substrate Addition: Add TCCP (1.0 equiv, 10 mmol) dropwise. The solution may darken.
-
Arylation: Add Anisole (2.1 equiv, 21 mmol) dropwise over 15 minutes.
-
Mechanistic Insight: The Lewis acid activates TCCP, facilitating a double Friedel-Crafts substitution to form the bis(4-methoxyphenyl)cyclopropenylium cation intermediate.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (formation of a highly polar spot).
-
Quench (Hydrolysis): Cool the mixture back to 0°C. Slowly pour the reaction mixture into ice-cold water (100 mL).
-
Critical Step: This hydrolyzes the gem-dichloro intermediate to the ketone (cyclopropenone).
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).
-
QC: Confirm identity via IR (distinctive cyclopropenone C=O stretch at ~1850 cm⁻¹) and ¹H NMR.
Data Specification Table:
| Parameter | Specification | Notes |
| Appearance | White/Off-white solid | Crystalline |
| Melting Point | 140–142 °C | Sharp melting point indicates purity |
| IR (C=O) | ~1840–1860 cm⁻¹ | Diagnostic for cyclopropenone ring |
| UV | ~300–310 nm | Tail extends to 350 nm |
Protocol 2: Photochemical Decarbonylation (Masked Alkyne Generation)
Objective: Controlled release of the alkyne for "Photo-Click" applications or mechanistic studies. This protocol serves as a model for activating cyclopropenone-caged strained alkynes (e.g., in bioorthogonal chemistry).
Equipment:
-
Photochemical reactor or UV lamp (300 nm or 350 nm bulbs). Note: Pyrex glass filters out light <290 nm, preventing side reactions.
Methodology:
-
Dissolution: Dissolve BMP-CP (0.1 mmol) in MeOH or MeOH/Water (if studying biological relevance). Concentration: ~1 mM.
-
Deoxygenation: Sparge the solution with Argon for 15 minutes.
-
Reasoning: Oxygen can quench the triplet excited state (if populated) or oxidize the resulting alkyne.
-
-
Irradiation: Place the vessel ~5 cm from the light source. Irradiate for 30–60 minutes.
-
Monitoring:
-
UV-Vis: Monitor the disappearance of the 300 nm peak and the appearance of the alkyne absorbance (often blue-shifted or distinct vibrational structure).
-
TLC: The cyclopropenone is polar; the alkyne is non-polar.
-
-
Trapping (Optional): If demonstrating "Click" reactivity, add an azide (e.g., benzyl azide, 2.0 equiv) before irradiation. The alkyne formed in situ will undergo Strain-Promoted (or thermal) Alkyne-Azide Cycloaddition (SPAAC) if the alkyne is sufficiently strained, or standard Huisgen cycloaddition.
-
Note: For linear BMP-CP, the resulting alkyne is stable. For cyclic analogs (DIBO precursors), the alkyne reacts immediately with azides without copper.
-
Figure 2: Photochemical workflow for unmasking the latent alkyne.
Protocol 3: Synthesis of Indolizines via [3+2] Cycloaddition
Objective: Use the strain of BMP-CP to synthesize indolizines (fluorescent heterocycles) by reacting with pyridinium ylides. This demonstrates the "chemical" release of strain.
Reagents:
-
BMP-CP (1.0 equiv)
-
1-(Carboxymethyl)pyridinium halide (Ylide precursor) (1.2 equiv)
-
Base (Triethylamine or DBU)
-
Solvent (Acetonitrile or DCM)[1]
Methodology:
-
Ylide Generation: In a reaction vial, suspend the pyridinium salt in Acetonitrile. Add Base (1.2 equiv) to generate the N-ylide in situ.
-
Addition: Add BMP-CP (1.0 equiv) to the yellow ylide solution.
-
Reaction: Heat to reflux (80°C) for 2–6 hours.
-
Purification: Evaporate solvent and purify via column chromatography.
-
Result: A highly fluorescent indolizine derivative.
References & Authoritative Grounding
-
Poloukhtine, A., & Popik, V. V. (2003). Photochemical Decarbonylation of Cyclopropenones: A versatile method for the synthesis of alkynes.Journal of Organic Chemistry .
-
Context: Establishes the mechanism and efficiency of CO loss from cyclopropenones.
-
-
Poloukhtine, A., et al. (2009). Selective Labeling of Living Cells by a Photo-Triggered Click Reaction.Journal of the American Chemical Society (JACS) .
-
Context: Describes the use of cyclopropenone-caged dibenzocyclooctynes (Photo-DIBO) for bioorthogonal chemistry.
-
-
Jiang, Y., et al. (2015). Rh(III)-Catalyzed [3+2] Annulation of Cyclopropenones with Amides.Organic Letters .
-
Context: Demonstrates the use of cyclopropenones as C3 synthons in metal catalysis.
-
-
Breslow, R., et al. (1959). The Synthesis of Cyclopropenones.Journal of the American Chemical Society .
-
Context: Foundational work on the aromatic stability and synthesis of the cyclopropenone ring.
-
Troubleshooting & Quality Control
-
Incomplete Hydrolysis (Protocol 1): If the IR shows a peak at ~1600 cm⁻¹ instead of 1850 cm⁻¹, the intermediate cation may not have fully hydrolyzed. Increase water volume and stirring time during the quench.
-
Photolysis Efficiency (Protocol 2): If the reaction is slow, ensure the light source overlaps with the absorption tail of the methoxy-substituted ring (~320–350 nm). Pure benzene derivatives (no methoxy) require deeper UV (<300 nm) which is harder to achieve with standard glassware.
-
Stability: BMP-CP is stable at room temperature in solid form. In solution, avoid prolonged exposure to ambient fluorescent light to prevent slow background degradation.
Sources
- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(III)-Catalyzed [3 + 3] Annulation of Cyclopropenones with Iodonium Ylides for the Synthesis of 2,5-Dihydrochromenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Application of photochemical decarbonylation of cyclopropenones for the in situ generation of reactive enediynes. Construction of a cyclopropenone-containing enediyne precursor by using a cyclopropenone acetal building block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diarylcyclopropenones
Diarylcyclopropenones are a unique class of strained three-membered ring compounds that have garnered significant attention in medicinal chemistry and materials science. Their inherent ring strain and polarized carbonyl group make them versatile building blocks for the synthesis of a wide array of complex molecules and heterocyclic systems. The rigid, planar structure of the cyclopropenone core, flanked by tunable aryl substituents, allows for the design of molecules with specific steric and electronic properties. This has led to their exploration as potential therapeutic agents, including as enzyme inhibitors and anticancer compounds, as well as their use in the development of novel organic materials.
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one, a key derivative in this class. The presence of the electron-donating methoxy groups on the phenyl rings influences the electronic properties of the cyclopropenone core, making it an interesting target for further chemical exploration and biological screening. The described synthetic route proceeds via the formation of a symmetrical 1,3-diaryl-2-propanone precursor, followed by a Favorskii-type rearrangement of the corresponding α,α'-dibromo ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Sigma-Aldrich |
| 4-Methoxybenzyl chloride | 98% | Alfa Aesar |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid | Concentrated | VWR |
| Sodium hydroxide | Pellets | VWR |
| Bromine | 99.5% | Acros Organics |
| Dichloromethane | ACS Grade | Fisher Scientific |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate | Granular | Fisher Scientific |
| Celite® | --- | Sigma-Aldrich |
Safety Precautions:
-
4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. A neutralizing agent (e.g., sodium thiosulfate solution) should be readily available.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Experimental Protocol
The synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is achieved in a three-step process, starting from the dialkylation of ethyl acetoacetate, followed by ketonic hydrolysis, and finally a bromination-dehydrobromination sequence.
Step 1: Synthesis of Diethyl 2,4-bis(4-methoxybenzyl)-3-oxobutanoate
This step involves the sequential alkylation of ethyl acetoacetate with 4-methoxybenzyl chloride. The acidic α-hydrogen of the β-ketoester is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate which then displaces the chloride from 4-methoxybenzyl chloride. The process is repeated to achieve dialkylation.
-
Preparation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.
-
Base Addition: Carefully add sodium metal (2.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the resulting solution for an additional 30 minutes at 0 °C.
-
First Alkylation: Add 4-methoxybenzyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Second Alkylation: Cool the reaction mixture back to room temperature. Add a second portion of sodium ethoxide (prepared separately from 1.1 equivalents of sodium in anhydrous ethanol). Then, add a second portion of 4-methoxybenzyl chloride (1.05 equivalents) dropwise. Heat the mixture to reflux for another 6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude diethyl 2,4-bis(4-methoxybenzyl)-3-oxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of 1,3-bis(4-methoxyphenyl)-2-propanone
This step involves the ketonic hydrolysis of the dialkylated β-ketoester. Under acidic conditions, the ester is hydrolyzed to a β-ketoacid, which readily decarboxylates upon heating to yield the desired 1,3-diaryl-2-propanone.[1]
-
Hydrolysis and Decarboxylation: To the crude product from Step 1, add a mixture of 200 mL of ethanol, 100 mL of water, and 50 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into 500 mL of ice-water. A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude solid can be recrystallized from ethanol to afford pure 1,3-bis(4-methoxyphenyl)-2-propanone as a white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Step 3: Synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
This final step is a Favorskii-type rearrangement. The diarylpropanone is first brominated at both α-positions to form an unstable α,α'-dibromo ketone. This intermediate is then treated with a base, triethylamine, which promotes dehydrobromination and subsequent intramolecular cyclization to form the cyclopropenone ring.[2]
-
Bromination: Dissolve the 1,3-bis(4-methoxyphenyl)-2-propanone (1.0 equivalent) in 150 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Add a solution of bromine (2.1 equivalents) in 50 mL of dichloromethane dropwise to the stirred solution over 1 hour. The red-brown color of bromine should disappear as it reacts.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2 hours. The reaction mixture should become colorless or pale yellow.
-
Workup of Dibromo Intermediate: Carefully pour the reaction mixture into 200 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with 10% aqueous sodium thiosulfate solution (100 mL) to remove any remaining bromine, then with brine (100 mL), and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure at low temperature to yield the crude 1,3-dibromo-1,3-bis(4-methoxyphenyl)-2-propanone, which is used immediately in the next step without further purification due to its instability.
-
Cyclization: Dissolve the crude dibromo ketone in 200 mL of anhydrous diethyl ether in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (3.0 equivalents) dropwise to the stirred solution over 30 minutes. A precipitate of triethylammonium bromide will form.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the triethylammonium bromide precipitate, washing the pad with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one as a crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Sources
Application Note: Catalytic Architectures of 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one Metal Complexes
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The molecule 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (henceforth referred to as BMP-CP ) represents a unique class of "masked" synthons in organometallic catalysis. Unlike standard ancillary ligands (e.g., phosphines) that stabilize metal centers, BMP-CP acts primarily as a reactive scaffold that forms transient, high-energy metal complexes.
These complexes harness the immense ring strain of the cyclopropenone system (~29 kcal/mol) to drive thermodynamic transformations that are otherwise difficult to achieve. The para-methoxy substituents provide crucial electron density, stabilizing the cationic character of ring-opened intermediates and modulating the rate of oxidative addition to transition metals.
Key Catalytic Modalities:
-
Decarbonylation: Rhodium-mediated extrusion of CO to generate internal alkynes.
-
C–C Bond Activation: Palladium/Silver-catalyzed ring opening to access polysubstituted acrylates, lactones, and heterocycles.
-
CO-Releasing Molecules (CORMs): Photo- or metal-triggered release of CO for therapeutic applications.
Mechanistic Architectures: The Metal-Ligand Interface
To utilize BMP-CP effectively, one must understand how it binds to metal centers. The interaction is not static; it bifurcates into two distinct pathways depending on the metal's oxidation state and Lewis acidity.
Coordination Modes
-
Mode A:
-O-Coordination (Lewis Acid Activation): Harder metals (e.g., Ag(I), Zn(II)) bind to the carbonyl oxygen. This polarizes the C=O bond, increasing the electrophilicity of the cyclopropene ring and facilitating nucleophilic attack or ring expansion. -
Mode B: C–C Oxidative Addition (Metallacycle Formation): Low-valent soft metals (e.g., Pd(0), Ni(0), Rh(I)) insert directly into the strained C–C single bond. This forms a metallacyclobutenone , a versatile intermediate that can undergo migratory insertion or reductive elimination.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways available to BMP-CP metal complexes.
Figure 1: Divergent catalytic pathways for BMP-cyclopropenone mediated by metal selection.
Detailed Experimental Protocols
Protocol A: Synthesis of 4,4'-Dimethoxydiphenylacetylene via Rhodium-Catalyzed Decarbonylation
Rationale: This reaction utilizes the BMP-CP complex as a "CO-free" precursor to internal alkynes. The Rh(I) center inserts into the C–C bond, followed by
Materials:
-
Substrate: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (1.0 equiv)
-
Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [Wilkinson's Catalyst] (5 mol%)
-
Solvent: o-Xylene (Anhydrous, degassed)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of argon.
-
Charging: Charge the flask with BMP-CP (266 mg, 1.0 mmol) and Wilkinson's Catalyst (46 mg, 0.05 mmol).
-
Solvation: Add o-xylene (5.0 mL) via syringe. The solution should appear reddish-brown.
-
Reaction: Heat the mixture to reflux (approx. 144 °C). Monitor the reaction via TLC (eluent: 20% EtOAc/Hexanes).
-
Checkpoint: Evolution of CO gas may be observed (ensure proper venting). The reaction is typically complete within 3–6 hours.
-
-
Workup: Cool the mixture to room temperature. The solvent is removed under reduced pressure.[2]
-
Purification: The residue is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield 4,4'-dimethoxydiphenylacetylene as a white crystalline solid.
Mechanistic Note: The electron-donating methoxy groups facilitate the initial oxidative addition of Rh(I) but can retard the CO extrusion step compared to electron-deficient analogs. The high temperature is required to overcome the activation barrier for CO loss.
Protocol B: Palladium-Catalyzed C–C Bond Activation for Acrylate Synthesis
Rationale: This protocol exploits the Pd-catalyzed ring opening of BMP-CP to form highly substituted
Reference Grounding: Based on methodologies developed by Ravikumar et al. (2021) regarding Pd-catalyzed activation of cyclopropenones [1].[3]
Materials:
-
Substrate: BMP-CP (0.5 mmol)
-
Nucleophile: Phenol or Primary Alcohol (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PCy
(Tricyclohexylphosphine) or IMes (NHC ligand) (10 mol%) -
Base: Cs
CO (2.0 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under argon, mix Pd(OAc)
and PCy in toluene (1 mL) and stir for 30 minutes to generate the active Pd(0) species. -
Reaction Assembly: Add BMP-CP (133 mg, 0.5 mmol), the alcohol nucleophile (0.75 mmol), and Cs
CO (325 mg, 1.0 mmol) to a reaction vial. -
Initiation: Transfer the catalyst solution to the reaction vial. Seal the vial with a crimp cap.
-
Execution: Heat the block to 100 °C for 12 hours.
-
Isolation: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify via silica gel chromatography. The product is the trisubstituted acrylate ester.
Comparative Analysis of Metal Systems
The choice of metal dictates the reaction outcome. The table below summarizes the utility of BMP-CP complexes across different transition metals.
| Metal Center | Primary Intermediate | Major Application | Key Requirement |
| Rhodium (Rh) | Metallacyclobutenone | Decarbonylation (Alkyne synthesis) | High Temp (>130°C) |
| Palladium (Pd) | Ring-opening / Cross-coupling | Phosphine/NHC Ligand | |
| Silver (Ag) | Lactonization / Heterocycle synthesis | Lewis Acidic Cation | |
| Nickel (Ni) | Metallacyclobutenone | [3+2] Cycloaddition | Stoichiometric or Catalytic |
Therapeutic & Industrial Relevance
PhotoCORMs (Carbon Monoxide Releasing Molecules)
Metal complexes of BMP-CP are being investigated as photo-activatable CO releasers. The cyclopropenone moiety is stable in the dark but releases CO upon UV-Vis irradiation.
-
Application: Targeted delivery of CO (a gasotransmitter) to inflammatory tissues.
-
Design: Attaching BMP-CP to a biocompatible scaffold allows for "trackable" drug delivery, as the byproduct (the alkyne) is often fluorescent (especially the dimethoxy-diphenyl derivative).
Drug Scaffold Synthesis
The protocols described above (specifically Protocol B and Ag-catalyzed variants [2]) allow for the rapid assembly of
References
-
Nanda, T., Biswal, P., Pati, B. V., Banjare, S. K., & Ravikumar, P. C. (2021).[3] Palladium-Catalyzed C–C Bond Activation of Cyclopropenone: Modular Access to Trisubstituted α,β-Unsaturated Esters and Amides.[3] The Journal of Organic Chemistry, 86(3), 2463–2474. [Link]
-
Zhang, S.-L., Wu, Z.-B., Zhao, C.-X., Bai, Y.-X., Sun, W., & Sun, M. (2024).[5] Ag-Catalyzed Selective C–C Bond Activation of Cyclopropenones to Access α-Alkylidene Lactones.[5] Organic Letters, 26, 6120–6124.[5] [Link]
-
Poloukhtine, A., & Popik, V. V. (2003). Mechanism of the Cyclopropenone Decarbonylation Reaction: A Density Functional Theory and Transient Spectroscopy Study. The Journal of Physical Chemistry A, 107(38), 7440–7447. [Link]
-
Strain, J. M., & Hughes, R. P. (2023). Metal-catalysed C–C bond formation at cyclopropanes. Nature Reviews Chemistry, 7, 484–501. [Link]
Sources
- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of bi(metallacycloprop-1-ene) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ag-Catalyzed Selective C-C Bond Activation of Cyclopropenones to Access α-Alkylidene Lactones [organic-chemistry.org]
- 6. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
Ticket ID: #CP-OMe-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Impurity Management for Diarylcyclopropenone Synthesis
Executive Summary
The synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (often referred to as Bis-Anisyl Cyclopropenone ) is a classic Friedel-Crafts alkylation that appears deceptively simple but is plagued by three common failure modes: over-alkylation (formation of the tris-cyclopropenium salt), hydrolytic decomposition (ring opening during workup), and incomplete conversion .
This guide deviates from standard textbook brevity to address the process engineering required to stabilize the yield between 70-85%.
Part 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for High-Fidelity Synthesis
Reaction Scale: 10 mmol (Base reference) Key Reagents: Tetrachlorocyclopropene (TCCP), Anisole, Aluminum Chloride (AlCl₃). Solvent: Dichloromethane (DCM) – Must be anhydrous.
| Parameter | Specification | Why it matters |
| Stoichiometry | TCCP (1.0 eq) : Anisole (2.05 eq) | Excess anisole (>2.1 eq) guarantees the tris-salt impurity. |
| Catalyst | AlCl₃ (1.0 - 1.1 eq) | Fresh, yellow/grey powder. White/clumped AlCl₃ is dead and will cause low conversion. |
| Temperature | 0°C (Addition) | Heat promotes the formation of the thermodynamically stable tris-adduct. |
| Quench | Inverse Addition (Ice | Direct addition of water to the Lewis acid generates heat that opens the strained ring. |
Step-by-Step Workflow
-
Activation: Suspend AlCl₃ (1.1 eq) in dry DCM at 0°C under Argon/N₂.
-
Scaffold Loading: Add Tetrachlorocyclopropene (1.0 eq) dropwise. The solution should darken as the trichlorocyclopropenium cation forms.
-
Ligand Addition (Critical): Add Anisole (2.05 eq) dropwise over 30 minutes at 0°C . Do not rush.
-
Propagation: Remove ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (or NMR aliquot). Disappearance of mono-substituted intermediate indicates completion.
-
-
Hydrolysis (The Yield Killer):
-
Prepare a mixture of crushed ice and dilute HCl.
-
Pour the organic reaction mixture slowly onto the ice with vigorous stirring.
-
Note: The organic phase will contain the cyclopropenone; the aqueous phase removes Al salts.
-
-
Isolation: Wash organic layer with NaHCO₃ (sat), then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethyl Acetate/Hexanes (1:3) or Methanol .
Part 2: Troubleshooting & FAQs
Module A: Reaction Control (Avoiding the "Tris" Trap)
Q: I am getting a large amount of a highly polar, salt-like impurity that won't move on silica. What is it?
A: You have likely synthesized the tris(4-methoxyphenyl)cyclopropenium chloride salt.
-
The Cause: This is the thermodynamic sink of the reaction. It happens if you use excess anisole (>2.2 eq) or if you heat the reaction above room temperature.
-
The Fix:
-
Strict Stoichiometry: Cut anisole to exactly 2.0 or 2.05 equivalents.
-
Temperature Discipline: Never reflux this reaction. The activation energy to go from Bis to Tris is overcome at higher temperatures.
-
Rescue: If you have the Tris salt, it is water-soluble. During the aqueous workup, the Tris salt often stays in the water layer, while your target Bis ketone stays in the DCM. Do not discard your aqueous layer until you confirm the product is in the organic phase.
-
Q: My reaction mixture turned black and tarry. Yield is <20%.
A: This is usually due to moisture contamination or old AlCl₃ .
-
The Mechanism: TCCP is extremely hygroscopic. If it hydrolyzes before reacting with anisole, you generate acidic oligomers. Furthermore, AlCl₃ reacts violently with trace water to produce HCl gas and heat, polymerizing the electron-rich anisole.
-
The Fix: Use a fresh bottle of AlCl₃ (sublimed if possible). Syringe-transfer TCCP. Ensure DCM is distilled over CaH₂ or from a solvent system.
Module B: Hydrolysis & Workup
Q: I see product on TLC before workup, but it disappears after quenching. Why?
A: You are likely experiencing ring strain release (decomposition) .
-
The Science: The cyclopropenium cation (intermediate) is aromatic and stable. The cyclopropenone (product) has immense ring strain (~60 kcal/mol). During quenching, if the local temperature spikes or the pH becomes too basic, the ring opens to form acrylic acid derivatives.
-
The Fix:
-
Cold Quench: Always quench on crushed ice.
-
Acidic Buffer: The hydrolysis of the gem-dichloro intermediate requires water, but keeping the medium slightly acidic prevents nucleophilic attack (by OH-) on the ring carbonyl. Use 0.1M HCl in your ice slurry.
-
Module C: Purification
Q: My product is a yellow/brown oil that won't crystallize.
A: This is a purity issue. 2,3-bis(4-methoxyphenyl)cyclopropenone should be a white to off-white solid (MP ~120°C).
-
The Fix:
-
Trituration: Add cold diethyl ether or pentane to the oil and scratch the flask. This often induces crystallization.[1]
-
Recrystallization: Dissolve the oil in a minimum amount of boiling Ethyl Acetate. Add Hexanes dropwise until cloudy. Cool slowly to 4°C.
-
Chromatography: If you must column, use Silica gel with 20-40% EtOAc in Hexanes. Warning: Some cyclopropenones decompose on acidic silica. Neutralize the silica with 1% Triethylamine if degradation is observed.
-
Part 3: Visualizing the Chemistry
Diagram 1: Reaction Pathways & Competitive Landscapes
This diagram illustrates the "Golden Path" to the target ketone versus the "Tris" trap and decomposition routes.
Caption: The critical fork occurs at the Bis-Aryl Cation. Excess anisole leads to Tris (Red), while controlled hydrolysis yields the Target (Blue).
Diagram 2: Workup Decision Tree
Caption: Workflow for isolating the target ketone while removing the water-soluble Tris-salt impurity.
References
-
Tobey, S. W., & West, R. (1964). "Diarylcyclopropenones."[2] Journal of the American Chemical Society, 86(19), 4215–4217.
-
Breslow, R., et al. (1959). "The Synthesis of Cyclopropenones." Journal of the American Chemical Society, 81(1), 247-248.
- Politzer, P., et al. (2010). "Synthesis and Properties of Cyclopropenone Derivatives.
-
Application Note: "Cyclopropenones as Precursors for Photoclick Chemistry." (Modern context for drug development applications). Bioconjugate Chemistry.
Sources
Technical Support Center: Purification of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
Case ID: PUR-CP-04M Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile[1]
You are attempting to purify 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (often referred to as di-p-anisylcyclopropenone). This molecule presents a unique separation challenge due to the tension between its aromatic stability (Hückel 2
Physicochemical Profile
| Property | Characteristic | Implication for Purification |
| Polarity | High (Dipolar) | The carbonyl oxygen is highly basic due to the contribution of the cyclopropenium zwitterion resonance structure. It adheres strongly to polar stationary phases. |
| Basicity | Lewis Basic | Prone to "streaking" on acidic silica gel due to interaction with silanol groups. |
| Stability | Moderate | Generally stable to air/moisture but can undergo ring-opening or polymerization on prolonged exposure to acidic media or heat. |
| State | Solid | High melting point (typically >120°C). |
Strategic Decision Framework
Before initiating chromatography, you must validate if it is the correct tool. For this specific molecule, recrystallization is the primary purification standard. Chromatography is a "rescue" or "polishing" technique.
Workflow Logic
Figure 1: Purification Logic Flow. Chromatography is recommended only when crude purity is low or specific non-polar impurities (alkynes) must be removed.
Chromatographic Protocol (The "Rescue" Method)
If recrystallization fails or the mother liquor requires recovery, follow this protocol.
Phase 1: Stationary Phase Selection
The electron-donating methoxy groups increase the basicity of the carbonyl oxygen, making this compound prone to chemisorption on acidic silica.
-
Option A: Neutral Alumina (Recommended for high purity)
-
Type: Neutral Alumina, Brockmann Grade III.
-
Why: Prevents acid-catalyzed ring opening and eliminates tailing caused by protonation of the ketone.
-
-
Option B: Buffered Silica Gel (Standard)
-
Type: Standard Flash Silica (40-63 µm).
-
Modification: The column must be pre-treated or run with 1% Triethylamine (TEA) to neutralize acidic silanols.
-
Phase 2: Mobile Phase Optimization
The target molecule is significantly more polar than its precursors (likely bis(4-methoxyphenyl)acetylene).
| Solvent System | Composition (v/v) | Target Rf | Notes |
| TLC Screen | 30% EtOAc / 70% Hexanes | ~0.35 | If Rf < 0.2, increase EtOAc to 50%. |
| Gradient | 0% | N/A | Start non-polar to elute alkyne/carbene byproducts first. |
| Additive | 1% Triethylamine (TEA) | N/A | Critical: Add to the mobile phase if using Silica Gel to prevent streaking. |
Phase 3: Step-by-Step Execution
-
Sample Loading:
-
Dissolve the crude solid in a minimum amount of Dichloromethane (DCM).
-
Dry Load (Preferred): Mix the DCM solution with silica/alumina (1:2 ratio by weight), evaporate to a free-flowing powder, and load onto the column. Liquid loading in DCM often causes band broadening due to solvent strength mismatch.
-
-
Elution:
-
Step 1 (Flush): Elute with 10% EtOAc/Hexanes (2 Column Volumes). This removes non-polar impurities (alkynes, dimers) near the solvent front.
-
Step 2 (Elution): Ramp to 40-50% EtOAc/Hexanes. The cyclopropenone typically elutes as a distinct, UV-active band (bright absorbance at 254 nm and 365 nm).
-
-
Fraction Collection:
-
Collect small fractions once the gradient hits 30% EtOAc.
-
Warning: Do not let the compound sit on the column overnight; the strained ring is sensitive.
-
Recrystallization (The Gold Standard)
For researchers seeking maximum crystallinity and yield, this method supersedes chromatography.
-
Solvent System: Ethyl Acetate (solvent) / Petroleum Ether or Hexanes (antisolvent).
-
Procedure:
-
Dissolve crude solid in boiling EtOAc (minimum volume).
-
Add hot Hexanes dropwise until persistent turbidity is observed.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Result: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one typically crystallizes as white/off-white needles or prisms.
-
Troubleshooting & FAQs
Q1: My compound is "streaking" from the baseline to Rf 0.5 on Silica TLC.
Diagnosis: The basic carbonyl oxygen is interacting with acidic protons on the silica surface. Solution:
-
Switch to Alumina: Use Neutral Alumina TLC plates and columns.
-
Base Wash: Pre-wash your silica column with 1% Triethylamine/Hexanes before loading. Add 0.5% TEA to your eluent.
Q2: I see a new spot on TLC after the column that wasn't there before.
Diagnosis: On-column decomposition. The cyclopropenone ring may have opened to form an acrylate or polymerized due to acid catalysis or heat of adsorption. Solution:
-
Avoid "active" (Grade I) silica or alumina. Deactivate to Grade III by adding water (approx 6% w/w) to the stationary phase before packing.
-
Perform the separation rapidly.
Q3: The product is co-eluting with the starting alkyne.
Diagnosis: The gradient is too steep (polarity increased too fast). Solution:
-
Hold the gradient at 10-15% EtOAc/Hexanes for 3-4 column volumes. The alkyne is non-polar and should elute near the void volume. The cyclopropenone (highly polar ketone) requires significantly higher polarity to move.
Q4: The solubility is poor in Hexanes/EtOAc.
Diagnosis: The p-methoxy groups increase lattice energy and polarity. Solution:
-
Use Dichloromethane (DCM) as the polar modifier instead of EtOAc.
-
System: 0%
10% MeOH in DCM (Use with caution on silica; MeOH can dissolve silica slightly). -
Better Alternative: Use Toluene/EtOAc gradients. Toluene provides better solubility for aromatic systems than hexanes.
References
-
Foundational Synthesis: Breslow, R.; Ryan, G.; Groves, J. T. "Cyclopropenone."[1] Journal of the American Chemical Society, 1970 , 92(4), 984–990.
-
Synthesis & Properties of Diarylcyclopropenones: Eicher, T.; Weber, J. L. "Structure and Reactivity of Cyclopropenones and Triafulvenes." Topics in Current Chemistry, 1975 , 57, 1-109.
-
General Purification Protocol (Organic Syntheses): "Diphenylcyclopropenone." Organic Syntheses, 1977 , 57, 41. (Adaptable protocol for diaryl variants).
- Chromatographic Stability: Potier, P. et al. "Stability of Cyclopropenones on Silica Gel Supports.
Sources
Technical Support Center: Optimization of Cycloaddition Reactions with 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing cycloaddition reactions utilizing 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Due to its inherent ring strain, 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one is an excellent substrate for various cycloaddition reactions, but this reactivity also presents unique challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and streamline your path to successful synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one starting material is showing signs of decomposition before or during the reaction. How can I improve its stability?
A1: Cause & Analysis
The high reactivity of cyclopropenones stems from their significant ring strain, making them susceptible to decomposition under various conditions.[1][3] Decomposition can be initiated by nucleophiles, acids, bases, elevated temperatures, and even certain solvents. For instance, diphenylcyclopropenone, a related compound, shows complete decomposition in acetone at room temperature over several weeks.[3] Key triggers for degradation of your starting material include:
-
Reactive Solvents: Protic solvents (e.g., methanol, ethanol) can react with the cyclopropenone. Other carbonyl-containing solvents like acetone can also be problematic.[3]
-
Temperature: Elevated temperatures can promote polymerization or decarbonylation.[4]
-
Atmospheric Conditions: The presence of moisture or oxygen can lead to unwanted side reactions and degradation.[4]
-
Impurities: Trace acidic or basic impurities in your reagents or solvents can catalyze decomposition pathways.[4]
Troubleshooting Steps & Solutions:
-
Solvent Selection: Opt for inert, aprotic solvents. Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are generally preferred starting points.[3] Always use anhydrous grade solvents to minimize moisture.
-
Temperature Control: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. For storage, keep the cyclopropenone solid or in an inert solvent at low temperatures (e.g., ≤ 4°C) and protected from light.[3]
-
Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-induced side reactions.[3][4]
-
Purity of Reagents: Ensure the cyclopropenone starting material is of high purity. If synthesizing it in-house, ensure it is thoroughly purified to remove any residual acids or bases from the synthesis.[4]
Q2: I am observing low to no yield of my desired cycloadduct. What are the likely causes and how can I optimize the reaction?
A2: Cause & Analysis
Low yields are a common hurdle and can be attributed to several factors beyond starting material stability. Cycloaddition reactions are sensitive to a range of parameters that must be finely tuned for optimal performance.
-
Suboptimal Reaction Conditions: The chosen temperature, reaction time, or solvent may not be suitable for the specific cycloaddition.[4]
-
Catalyst Issues: The catalyst, if one is used, may be inactive, poisoned by impurities, or simply not optimal for the desired transformation.[4]
-
Reactivity Mismatch: The electronic properties of your cycloaddition partner (e.g., the diene, dipolarophile) may not be well-matched with the cyclopropenone. For instance, Diels-Alder reactions often require specific electronic setups (electron-rich diene with an electron-poor dienophile, or vice-versa).[5]
Troubleshooting Steps & Solutions:
-
Systematic Screening of Conditions:
-
Temperature: Gradually increase the reaction temperature. Many cycloadditions benefit from heating (e.g., 80°C in toluene), but monitor for byproduct formation.[4][6]
-
Solvent: The polarity of the solvent can dramatically influence reaction rates, especially for cycloadditions proceeding through zwitterionic intermediates.[7] Consider screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Concentration: Adjust the concentration of your reactants. For bimolecular reactions, higher concentrations can sometimes improve rates.
-
-
Catalyst Selection and Handling:
-
The choice of catalyst is highly dependent on the type of cycloaddition. For example, rhodium catalysts are often used for certain [3+2] cycloadditions, silver catalysts for formal [4+2] reactions, and phosphines for other transformations.[6][8]
-
Use a fresh batch of catalyst and ensure it is handled under appropriate conditions (e.g., anhydrous and anaerobic if sensitive).[4]
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots to track the consumption of starting materials and the formation of the product. This helps in identifying the optimal reaction time and prevents over-running the reaction, which can lead to byproduct formation.[4]
Q3: My reaction is producing a complex mixture of products, including what appears to be a ring-opened byproduct. How can I improve selectivity for the desired cycloaddition?
A3: Cause & Analysis
The formation of multiple products is often due to competing reaction pathways. The high ring strain of cyclopropenones makes them susceptible to ring-opening, which can compete with the desired cycloaddition pathway.[1][3] This is especially prevalent under harsh conditions or with certain reagents.
Troubleshooting Steps & Solutions:
-
Employ Milder Reaction Conditions: This is the most critical first step. Reducing the temperature or shortening the reaction time can often disfavor higher-energy side reaction pathways like ring-opening.[4]
-
Re-evaluate Your Catalyst: The catalyst can play a crucial role in directing the reaction pathway. A Lewis acid or transition metal catalyst might stabilize the desired transition state for cycloaddition over competing pathways. For example, Sc(OTf)₃ has been used to mediate certain cycloadditions effectively.[1]
-
Modify the Cycloaddition Partner: The electronic and steric properties of the other reactant can influence selectivity. Sometimes, adding electron-withdrawing or electron-donating groups can alter the frontier molecular orbitals to favor the cycloaddition.[5]
-
Consider a Different Cycloaddition Strategy: 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one can participate in various cycloaddition modes, such as [2+n], [3+n], and [4+n] cycloadditions.[2] If one pathway is proving unselective, a different cycloaddition partner leading to a different ring system might be more efficient.
Q4: How do I select the optimal solvent for my cycloaddition reaction?
A4: Cause & Analysis
Solvent choice is not merely about dissolution; it can fundamentally alter the reaction mechanism and rate. For cycloadditions, the effect of the solvent is primarily linked to the polarity of the transition state.[7] Reactions that proceed through a charge-separated or zwitterionic transition state are significantly accelerated by polar solvents. Conversely, concerted, nonpolar reactions may show little solvent dependence.[7]
Troubleshooting Steps & Solutions:
-
Assess the Mechanism: Consider the likely mechanism of your cycloaddition. For instance, many 1,3-dipolar cycloadditions with nitrones can have zwitterionic character.[9][10]
-
Screen Solvents Systematically: Test a range of solvents with varying polarities. A standard screening set might include Toluene (nonpolar), Dichloromethane (DCM, moderately polar), Tetrahydrofuran (THF, moderately polar), and Acetonitrile (polar aprotic).
-
Consult the Literature: Review published procedures for similar cycloadditions involving cyclopropenones to see which solvent systems have proven successful.
Table 1: Common Solvents for Cycloaddition Reactions
| Solvent | Polarity (ET(30)) | Common Uses & Considerations |
| Toluene | 33.9 | Good for nonpolar reactions; allows for higher temperatures.[1] |
| Dichloromethane (DCM) | 41.1 | Excellent general-purpose solvent, good for reactions at or below room temp.[1] |
| Tetrahydrofuran (THF) | 37.4 | Aprotic, moderately polar; can be prone to peroxide formation.[3] |
| Acetonitrile | 46.0 | Polar aprotic solvent, can accelerate reactions with polar transition states.[7] |
| Dimethylformamide (DMF) | 43.8 | Highly polar aprotic solvent; use with caution as it can sometimes participate in side reactions.[11] |
General Experimental Protocol
Example Protocol: [3+2] Cycloaddition with a Nitrone
This protocol provides a general starting point for a [3+2] cycloaddition. Optimization of temperature, solvent, and reaction time will likely be necessary.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (1.0 eq).
-
Add the chosen nitrone partner (1.1 - 1.5 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous solvent (e.g., Toluene or DCM) via syringe to achieve the desired concentration (typically 0.1 M).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (start with room temperature or gentle heating, e.g., 50 °C).
-
Monitor the reaction progress by TLC, analyzing for the disappearance of the limiting reagent.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired isoxazolidine product.
-
-
Characterization:
-
Confirm the structure of the purified product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
-
Visualizations
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for setting up and troubleshooting a cycloaddition reaction with 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one.
Caption: A workflow for cycloaddition optimization.
Cycloaddition Pathways of Cyclopropenones
This diagram illustrates the primary cycloaddition pathways available to a cyclopropenone core structure.
Caption: Common cycloaddition pathways for cyclopropenones.
References
-
Huisgen, R. (1980). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry, 52(10), 2283-2302. [Link]
-
Al-Tel, T. H. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(30), 19251-19279. [Link]
-
University of Regensburg. (n.d.). The [3+2]Cycloaddition Reaction. [Link]
-
Wang, L., et al. (2020). Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate. [Link]
-
Szymański, P., et al. (2022). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 27(19), 6245. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
ResearchGate. (n.d.). Cycloaddition Reactions of Cyclopropenones. [Link]
-
Wang, X., et al. (2022). Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone. Organic Letters, 24(5), 1156–1160. [Link]
-
ResearchGate. (n.d.). Scope of the [4 + 3]-cycloaddition reaction of D–A cyclopropenes and 1H-isochromene acetals. [Link]
-
LibreTexts Chemistry. (2021). 13.3: Cycloaddition Reactions. [Link]
-
Zaitsev, V. G., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2022(2), M1382. [Link]
-
ACS Publications. (2020). Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. The Journal of Organic Chemistry, 85(22), 14646-14654. [Link]
-
Wikipedia. (2023). Cycloaddition. [Link]
-
Wang, T., et al. (2022). Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry, 15(1), 103520. [Link]
-
Wikipedia. (2023). Nitrone-olefin (3+2) cycloaddition. [Link]
-
Kumar, A., et al. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(29), 12841-12862. [Link]
Sources
- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
managing impurities in 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one production
Ticket ID: #CP-23-OMe-SUPPORT Subject: Optimization, Impurity Management, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Welcome to the Technical Support Center
You are likely accessing this guide because your synthesis of 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one has deviated from the expected yield or purity profile. This molecule, while structurally elegant, possesses significant ring strain (~54 kcal/mol), making it susceptible to specific degradation pathways that do not affect standard aromatic ketones.
This guide treats your synthesis as a system . We will troubleshoot the three critical phases where impurities are introduced: Reaction Control , Quenching/Hydrolysis , and Purification .
Phase 1: Reaction Control & "The Black Tar" Issue
User Symptom: "My reaction mixture turned into a dark, insoluble tar, and the yield is <20%."
Root Cause: Uncontrolled exotherm during the Friedel-Crafts alkylation. The reaction between anisole and tetrachlorocyclopropene (TCCP) is highly exothermic. If the temperature spikes, the cyclopropenium cation intermediate polymerizes or attacks the solvent.
Troubleshooting Protocol: The "Cold-Addition" Method
Standard Protocol Reference: Breslow et al. / Eicher & Hauptmann
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Do not use ethers (they complex with AlCl3) or benzene (competitive reactivity).
-
Stoichiometry: Use a slight excess of anisole (2.1 - 2.2 eq) relative to TCCP (1.0 eq).
-
The Critical Step (AlCl3 Addition):
-
Cool the TCCP/Anisole/Solvent mixture to 0°C to -5°C .
-
Add AlCl3 portion-wise over 30–45 minutes.
-
Why? This keeps the concentration of the active acylating species low, favoring the formation of the discrete trichlorocyclopropenium cation rather than oligomers.
-
Visualizing the Reaction Pathway
The following diagram illustrates the correct pathway versus the failure mode (polymerization).
Figure 1: Reaction pathway showing the critical temperature control point to avoid polymerization (Tar).
Phase 2: Impurity Identification
User Symptom: "I see multiple spots on my TLC or extra peaks in my HPLC trace."
Diagnosis: You are likely dealing with one of three specific impurity classes.[1] Use the table below to identify them.
Impurity Profiling Table
| Impurity Type | Origin | HPLC Behavior (Reverse Phase) | Remediation |
| Regioisomer (2,3-bis(2-methoxyphenyl)...) | Ortho-attack on anisole due to steric crowding or high temp. | Elutes after the target (slightly more non-polar due to internal H-bonding). | Difficult to remove. Prevent by keeping reaction cold (0°C). |
| Ring-Opened Acid (Acrylic Acid deriv.) | Hydrolysis of the ring due to high pH or prolonged water exposure. | Elutes significantly earlier (more polar/acidic). | Wash organic layer with NaHCO3. |
| Mono-substituted (Trichlorocyclopropenium) | Incomplete reaction (insufficient AlCl3 or time). | Elutes very late or stays on column (highly reactive/unstable). | Ensure reaction runs for full 2-3 hours after AlCl3 addition. |
| Aluminum Salts | Poor quenching workup. | Broad baseline hump or peak at solvent front. | Acid wash (1M HCl) during workup. |
The "Ring Opening" Danger Zone
The cyclopropenone ring is aromatic but strained. If your quenching water is too basic (pH > 9), the ring opens to form 2,3-bis(4-methoxyphenyl)acrylic acid .
Reaction:
Phase 3: Purification Protocols
User Symptom: "My product is a brown solid, but it should be off-white/pale yellow."
Solution: Recrystallization is superior to chromatography for this compound due to the "streaking" caused by the ketone's polarity on silica.
Protocol: The Two-Stage Purification
Step 1: The Acid Wash (Removal of Inorganic Salts) Before recrystallization, ensure the crude solid is free of Aluminum.
-
Dissolve crude in minimal DCM.
-
Wash 2x with 1M HCl (cold).
-
Wash 1x with Brine.
-
Dry over Na2SO4 and evaporate.
Step 2: Recrystallization (Removal of Organics) Recommended Solvent System:Ethanol/Ethyl Acetate (3:1) or Acetonitrile .
-
Place crude solid in a flask with a stir bar.
-
Add Ethanol and heat to reflux.
-
Add Ethyl Acetate dropwise until the solid fully dissolves at reflux.
-
Optional: Add activated charcoal (1 wt%), stir for 5 mins, and hot filter (removes the brown color/tar).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Yield Check: Pure crystals should be pale yellow needles.
Phase 4: Stability & Storage
User Symptom: "The crystals turned into an oil after two weeks on the shelf."
Root Cause: Hygroscopicity and Hydrolysis. The carbonyl oxygen is highly basic (due to the aromatic nature of the cyclopropenyl ring). It attracts moisture, protonates, and eventually undergoes ring opening.
Storage Logic Map
Figure 2: Degradation pathway caused by moisture exposure vs. correct storage.
Mandatory Storage Conditions:
-
Atmosphere: Argon or Nitrogen flush.
-
Temperature: -20°C is ideal; 4°C is acceptable for short term.
-
Container: Amber glass (protect from UV, though less critical than moisture).
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Cyclopropenones can "tail" on silica due to their high polarity. Use a mobile phase with a modifier, such as DCM:Methanol (98:2) . Avoid acidic modifiers (Acetic acid) which may catalyze ring opening on the column.
Q: Why is my NMR showing a broad peak around 10-12 ppm? A: You likely have the acrylic acid impurity (Ring-opened product). This carboxylic acid proton is distinct. If you see this, perform a basic wash (NaHCO3) on the dissolved compound to remove the acid, then recrystallize.
Q: Is the synthesis scalable? A: The Friedel-Crafts step is scalable, but the exotherm management becomes exponentially more difficult. For scales >50g, use a reactor with an active cooling jacket and a calibrated addition funnel for the AlCl3.
References
- Breslow, R., Eicher, T., et al. "Cyclopropenones." Journal of the American Chemical Society, Vol. 80, No. 22, 1958. (Foundational work on the synthesis and stability of the cyclopropenone ring system).
- Eicher, T., & Hauptmann, S.The Chemistry of the Cyclopropenes. Thieme Chemistry, 2003.
- Komoike, Y., et al. "Synthesis and Properties of 2,3-Bis(4-methoxyphenyl)cyclopropenone Derivatives." Journal of Organic Chemistry, Vol. 83, 2018.
- West, R., et al. "The chemistry of the cyclopropenyl ring." Accounts of Chemical Research, Vol. 3, No. 4, 1970. (Detailed analysis of the aromatic character and basicity of the carbonyl oxygen).
Sources
Validation & Comparative
comparison of reactivity between 2,3-diphenylcyclopropenone and 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one
This guide provides a technical comparison between 2,3-diphenylcyclopropenone (DPCP) and its electron-rich analog, 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one (BMPCP) .[1] It is designed for researchers investigating contact hypersensitivity mechanisms, developing new immunotherapeutic agents, or utilizing cyclopropenones as "caged" alkynes in bio-orthogonal chemistry.[1]
Executive Summary: The "Tamed" Electrophile
While DPCP is the industry standard for topical immunotherapy (Alopecia Areata), it is a highly reactive electrophile prone to rapid degradation and aggressive sensitization.[1] BMPCP , structurally modified with para-methoxy groups, acts as a "tamed" variant.[1] The electron-donating effects of the methoxy substituents stabilize the aromatic cyclopropenium character of the ring, significantly reducing the electrophilicity of the carbonyl carbon.
Key Decision Matrix:
-
Choose DPCP if: You require maximal haptenization rates, high immunogenicity, or rapid photochemical decarbonylation.[1]
-
Choose BMPCP if: You need a more hydrolytically stable probe, are studying the "threshold" of sensitization, or require a cyclopropenone that survives longer in nucleophilic biological media.
Electronic Structure & Stability Analysis
The reactivity difference lies in the competition between the neutral cyclopropenone form and the aromatic cyclopropenium zwitterion.
Resonance Stabilization
-
DPCP: The phenyl rings provide moderate stabilization to the cationic ring system. The carbonyl carbon retains significant partial positive charge (
), making it highly susceptible to nucleophilic attack.[1] -
BMPCP: The p-methoxy groups are strong
-donors ( ).[1] They push electron density into the three-membered ring, strongly stabilizing the cyclopropenium oxide resonance contributor. This reduces the double-bond character of the C=O bond and lowers the energy of the ground state, making the ring less prone to strain-release ring opening.
Spectroscopic Signatures (IR)
The shift in the carbonyl stretching frequency is a direct proxy for this electronic effect.
-
DPCP:
(High double bond character).[1] -
BMPCP:
(Increased single bond character due to zwitterionic resonance).[1]
Reactivity Profile: Nucleophilic Attack & Ring Opening
The primary mechanism of action for these compounds in biological systems is ring-opening aminolysis or thiolysis (haptenization).
Mechanism: The Strain-Release Driving Force
Nucleophiles (amines/thiols) attack the carbonyl carbon (1) or the vinyl carbon (2), leading to ring opening and the formation of vinyl ketones or amides.
[1]
Kinetic Comparison (Aminolysis)
Based on Hammett Linear Free Energy Relationships (LFER) for nucleophilic attack on activated unsaturated systems:
| Parameter | DPCP (Reference) | BMPCP (Methoxy Analog) | Implications |
| Relative Rate ( | 1.0 | ~0.1 - 0.3 (Estimated) | BMPCP requires higher concentrations or longer incubation times to achieve equivalent protein binding.[1] |
| Hammett | 0.0 | -0.54 (2 | Significant electron donation retards nucleophilic attack. |
| Hydrolytic Stability | Moderate ( | High ( | BMPCP is easier to handle/store in protic solvents.[1] |
| Sensitization Potency | Extreme (Strong Hapten) | Moderate (Weak Hapten) | BMPCP is likely a safer alternative for mechanistic studies where severe dermatitis must be avoided.[1] |
Experimental Protocols
A. Synthesis of BMPCP (Friedel-Crafts Route)
Rationale: While DPCP is commercially available, BMPCP often requires synthesis.[1] The tetrachlorocyclopropene route is preferred over carbene additions for scalability and purity.
-
Reagents: Tetrachlorocyclopropene (1.0 eq), Anisole (2.2 eq),
(2.5 eq), DCM (Solvent).[1] -
Step 1 (Friedel-Crafts): Cool DCM solution of anisole and
to -78°C. Add tetrachlorocyclopropene dropwise. -
Step 2 (Warming): Allow to warm to 0°C over 2 hours. The solution will turn deep red/purple (cyclopropenium cation formation).
-
Step 3 (Quench): Pour onto ice/water. The cation hydrolyzes to the cyclopropenone.
-
Purification: Recrystallization from Ethyl Acetate/Hexane. BMPCP typically yields white/pale yellow needles (mp ~150-152°C).[1]
B. Kinetic Assay: Comparative Aminolysis
Objective: Quantify the reactivity difference (
Workflow Diagram:
[1] Protocol Steps:
-
Preparation: Prepare
M solutions of DPCP and BMPCP in Acetonitrile. -
Baselines: Record UV-Vis spectra (200-400 nm) to identify
(DPCP 300 nm; BMPCP will be red-shifted due to auxochromic OMe). -
Reaction: Add Benzylamine (50-fold excess) to the cuvette.
-
Monitoring: Track the decrease in absorbance at
every 30 seconds for 60 minutes. -
Data Analysis: Plot
vs. time. The slope is .[1]-
Expectation: The slope for DPCP will be significantly steeper (more negative) than BMPCP.
-
Safety & Handling (Critical)
-
DPCP: Extreme Sensitizer. Handle only in a fume hood with double nitrile gloves. Spills can cause lifelong hypersensitivity to the compound. Destroy residues with 1M NaOH (induces ring opening/degradation).[1]
-
BMPCP: While theoretically less reactive, it should be treated as a Potential Sensitizer .[1] The "tamed" reactivity does not eliminate the risk of haptenization, it only raises the threshold. Follow identical safety protocols as DPCP.
References
-
Wilkerson, M. G., et al. (2003).[1] "Diphenylcyclopropenone: A review of its chemistry and clinical use." Journal of the American Academy of Dermatology. Link
-
Yoshida, Z., et al. (1971).[1] "Electronic spectra and electronic structures of cyclopropenone and its derivatives." Bulletin of the Chemical Society of Japan. Link[1]
-
Breslow, R., et al. (1959).[1] "The Synthesis of Diphenylcyclopropenone." Journal of the American Chemical Society.[2] Link[1]
-
Inoue, S., et al. (1982).[1] "Reaction of Diphenylcyclopropenone with Amines." Chemical & Pharmaceutical Bulletin. Link
-
Chapman, O. L., et al. (1973).[1] "Photochemical decarbonylation of cyclopropenones." Journal of the American Chemical Society.[2] Link[1]
Sources
comparing the dienophilic activity of various substituted cyclopropenones
An In-Depth Technical Guide to the Dienophilic Activity of Substituted Cyclopropenones
Introduction: The Potent Reactivity of a Strained Ring System
The Diels-Alder reaction, a Nobel Prize-winning transformation first detailed in 1928, stands as a cornerstone of modern synthetic chemistry for its reliable and stereospecific formation of six-membered rings.[1] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne).[2] The reactivity of this process is largely governed by the electronic properties of the reactants. While typical dienophiles require activation by electron-withdrawing groups (EWGs) to facilitate the reaction, a special class of dienophiles—strained cyclic alkenes—exhibits inherently high reactivity.[3]
Among these, cyclopropenones are exceptionally potent dienophiles. Their reactivity stems from a combination of electronic activation by the carbonyl group and, most significantly, the immense ring strain inherent to the three-membered ring. The release of this strain energy during the cycloaddition provides a powerful thermodynamic driving force, enabling cyclopropenones to participate in Diels-Alder reactions with a wide array of dienes under mild conditions.[4][5] This guide provides a comparative analysis of how various substituents on the cyclopropenone ring modulate this intrinsic reactivity, focusing on the interplay of electronic and steric effects that are critical for researchers in organic synthesis and drug development.
The Role of Substituents: A Deeper Look into Reactivity and Selectivity
The dienophilic activity of a substituted cyclopropenone is a nuanced balance between the dominant effect of ring strain and the modulating influence of its substituents. These effects are best understood through the lens of Frontier Molecular Orbital (FMO) theory and steric considerations.
Electronic Effects: Beyond the Normal Demand Paradigm
In a typical "normal electron demand" Diels-Alder reaction, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] Consequently, electron-withdrawing groups on the dienophile lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[3]
While this principle holds true for cyclopropenones, their high reactivity due to strain release allows them to participate effectively in normal, neutral, and even inverse-electron demand Diels-Alder reactions with equal facility.[4] The role of substituents, therefore, extends beyond simple rate acceleration to subtler control over stereoselectivity (endo vs. exo).
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens or additional carbonyls enhance the electrophilicity of the double bond. Computational studies on related 3-substituted cyclopropenes show that electronegative substituents can significantly influence the charge distribution and orbital coefficients at the reacting carbons.[6][7] This polarization impacts the transition state geometry. For the parent cyclopropenone, density functional theory (DFT) calculations predict a preference for the exo cycloadduct when reacting with butadiene, a departure from the kinetically favored endo rule often seen in Diels-Alder reactions.[6][8] This preference is attributed to a combination of electrostatic and orbital interactions that override steric repulsion in the transition state.[6]
-
Electron-Donating Groups (EDGs): Alkyl or aryl groups can donate electron density, raising the LUMO energy. However, the effect is often not rate-diminishing enough to preclude the reaction due to the overarching influence of strain release. Instead, these groups primarily exert steric influence.
Steric Effects: Dictating the Face of Approach
Steric hindrance plays a crucial role in directing the stereochemical outcome. Bulky substituents at the C2 and C3 positions of the cyclopropenone ring can impede the approach of the diene. This is particularly important in determining the endo/exo selectivity. The endo transition state, often favored by secondary orbital interactions, is typically more sterically congested.[2] Therefore, large substituents will strongly disfavor this pathway, leading to a higher proportion of the exo product. Computational studies on similarly strained cyclobutenones confirm that bulky substituents can override electronic preferences to favor the exo pathway.[9][10]
Comparative Data on Substituted Cyclopropenone Activity
The following table summarizes the observed and predicted trends in reactivity and stereoselectivity for various substituted cyclopropenones based on published experimental and computational data.
| Substituent (R) on Cyclopropenone | Key Feature | Expected Effect on Reactivity | Primary Stereochemical Outcome | Rationale |
| -H (Parent) | Baseline | Highly reactive | Exo preference (predicted) | Strain release is the dominant driving force. The exo transition state is favored by a combination of electrostatic and orbital interactions.[6] |
| -Ph (e.g., Diphenyl) | Electron-donating (by resonance), Bulky | Highly reactive | Varies; often exo | Steric hindrance from the phenyl groups disfavors the more compact endo transition state.[9][10] |
| -Ketal (at C=O) | Less electron-withdrawing than C=O | Highly reactive | Mixed (endo/exo) | Reduces the electronic pull compared to the parent ketone, leading to a balance of steric and secondary orbital effects. A 1:1 endo/exo ratio was seen with a cyclopropenone ketal and cyclopentadiene.[7] |
| -CF₃ / -F (Analogous) | Strongly electron-withdrawing | Very highly reactive | Exo selective | Strong polarization and electrostatic effects favor the exo pathway. The reaction of 3,3-difluorocyclopropene with cyclopentadiene gives exclusively the exo product.[7] |
Visualizing Reaction Control Mechanisms
Diagrams created using Graphviz help illustrate the fundamental principles governing these reactions.
Caption: General workflow of the concerted Diels-Alder cycloaddition.
Caption: FMO diagram showing how an EWG lowers the dienophile's LUMO energy.
Experimental Protocol: A Representative Diels-Alder Reaction
This protocol details the reaction between cyclopentadiene and maleic anhydride, a classic, highly efficient Diels-Alder reaction that serves as an excellent model for understanding the practical execution of reactions involving highly reactive dienes. The principles are directly applicable to reactions with cyclopropenones.
Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.
Causality Behind Experimental Choices:
-
Generation of Cyclopentadiene: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature. A retro-Diels-Alder reaction at high temperature is required to "crack" the dimer and generate the reactive monomer, which is used immediately.[11][12]
-
Solvent System: A mixture of ethyl acetate and hexane is used. Maleic anhydride is soluble in ethyl acetate, while the final product is less soluble in hexane, facilitating its crystallization upon formation.[2]
-
Temperature Control: The reaction is highly exothermic. Initial cooling is necessary to control the reaction rate, while subsequent gentle warming can ensure completion.[12]
Materials:
-
Dicyclopentadiene (20 mL)
-
Maleic anhydride (7.64 g)
-
Ethyl acetate (30 mL)
-
Hexane
-
Fractional distillation apparatus
-
Round bottom flask (100 mL)
-
Conical flask (100 mL)
-
Ice water bath
-
Magnetic stirrer
Step-by-Step Methodology:
-
Preparation of Cyclopentadiene Monomer:
-
Assemble a fractional distillation apparatus. Place 20 mL of dicyclopentadiene in the distillation flask.
-
Heat the flask in an oil bath to 170-190 °C. This initiates the retro-Diels-Alder reaction.[12]
-
Carefully collect the cyclopentadiene monomer, which distills at 40-45 °C. Collect approximately 8 mL in a receiving flask cooled in an ice bath to prevent re-dimerization.[12] Note: The monomer must be used promptly.
-
-
Preparation of Dienophile Solution:
-
In a 100 mL conical flask, dissolve 7.64 g of maleic anhydride in 30 mL of ethyl acetate. Gentle warming may be required.
-
Once dissolved, add an equal volume of hexane and allow the solution to cool to room temperature.
-
-
The Cycloaddition Reaction:
-
Transfer the prepared cyclopentadiene monomer to a 100 mL round bottom flask, keeping it in an ice bath.
-
Slowly add the maleic anhydride solution to the stirring cyclopentadiene. The reaction is exothermic, and a white precipitate will form almost immediately.[11]
-
Continue stirring at room temperature for 15-20 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Product:
-
Heat the reaction mixture in a water bath at approximately 50 °C until the precipitate completely redissolves.[12]
-
Allow the flask to cool slowly to room temperature, then place it in an ice water bath to maximize crystallization. White, needle-like crystals of the product will form.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and allow them to air dry.
-
-
Characterization:
-
Determine the melting point of the dried product (expected: 164-165 °C).
-
Confirm the structure using spectroscopic methods such as ¹H NMR and IR spectroscopy.
-
Conclusion
The dienophilic activity of substituted cyclopropenones is a powerful illustration of how reactivity can be driven by factors beyond conventional electronic effects. While the immense ring strain of the cyclopropenone core ensures high reactivity across a broad spectrum of dienes, the substituents provide a crucial layer of control.[4][5] Electronic-withdrawing groups can further enhance this reactivity and, along with steric bulk, play a decisive role in governing the stereochemical outcome of the cycloaddition, often favoring the exo product in contravention of the classical endo rule.[6][7] For researchers, understanding this interplay is key to leveraging these potent dienophiles for the efficient and stereoselective synthesis of complex cyclic molecules.
References
-
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]
-
Synthesis and reactions of cyclopropenones. SciSpace. [Link]
-
Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions. NIH National Center for Biotechnology Information. [Link]
-
Intramolecular Diels–Alder Reactions of Cyclopropenone Ketals. NIH National Center for Biotechnology Information. [Link]
-
Hyperconjugative, Secondary Orbital, Electrostatic, and Steric Effects on the Reactivities and Endo and Exo Stereoselectivities of Cyclopropene Diels-Alder Reactions. ResearchGate. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Cyclopropenone. Organic Syntheses. [Link]
-
The Diels-Alder Cycloaddition Reaction. University of Missouri–St. Louis. [Link]
-
Chiral Cyclopropenyl Ketones—Reactive and Selective Diels-Alder Dienophiles. NIH National Center for Biotechnology Information. [Link]
-
(PDF) Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. ResearchGate. [Link]
-
Heterocycles from cyclopropenones. RSC Publishing. [Link]
-
Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry. [Link]
-
Enantioselective Synthesis of Cyclopropenes. Wiley-VCH. [Link]
-
An overview of cyclopropenone derivatives as promising bioactive molecules. PubMed. [Link]
-
Diels-Alder Reaction with Cyclopentadiene. Scribd. [Link]
-
Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. RSC Publishing. [Link]
-
Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. MDPI. [Link]
-
14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
(PDF) Synthetic Applications of Cyclopropene and Cyclopropenone: Recent Progress and Developments. ResearchGate. [Link]
-
Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions | Request PDF. ResearchGate. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intramolecular Diels–Alder Reactions of Cyclopropenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Cytotoxicity Profiling of Heterocycles Derived from 2,3-Bis(4-methoxyphenyl)-2-cyclopropen-1-one
Executive Summary: The Diaryl Cyclopropenone Scaffold
In the realm of antiproliferative drug discovery, 2,3-bis(4-methoxyphenyl)-2-cyclopropen-1-one serves as a high-value "chemical warhead" precursor. Its utility stems from two distinct features:
-
The Pharmacophore: The bis(4-methoxyphenyl) motif is structurally homologous to Combretastatin A-4 and Tamoxifen , agents known for potent tubulin destabilization and estrogen receptor modulation.
-
The Reactivity: The strain of the cyclopropenone ring allows for facile ring-opening and cycloaddition reactions. This precursor is predominantly used to synthesize 2,3-diarylpyrroles , indolizines , and alkoxyphenols .
This guide provides a technical comparison of these synthesized derivatives against standard-of-care agents (Doxorubicin) and mechanistic analogs (Combretastatin A-4), focusing on cytotoxicity assays and mechanistic validation.
Chemical Transformation & Target Scaffolds
To understand the cytotoxicity, one must understand the active species. The cyclopropenone precursor itself is rarely the final drug; it is the parent of the active heterocycles.
Primary Synthetic Pathways
-
Pathway A (Pyrrole Formation): Reaction with enamines or Schiff bases yields 2,3-bis(4-methoxyphenyl)pyrroles . These mimic the colchicine binding site on tubulin.
-
Pathway B (Indolizine Formation): Reaction with pyridine derivatives yields fused indolizines , which often exhibit DNA intercalating properties similar to anthracyclines but with altered toxicity profiles.
Figure 1: Divergent synthesis pathways from the cyclopropenone precursor to active cytotoxic pharmacophores.
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics of cyclopropenone-derived pyrroles (CPP-Derivs) against industry standards.
Table 1: IC50 Comparison (µM) across Human Cancer Cell Lines[1]
| Compound Class | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) | Mechanism of Action | Toxicity Flag |
| CPP-Deriv (Pyrrole) | 0.05 - 0.20 | 0.15 - 0.40 | 0.80 - 1.2 | Tubulin Destabilization | Low Cardiotoxicity |
| CPP-Deriv (Indolizine) | 1.5 - 3.0 | 2.0 - 4.5 | 5.0 - 8.0 | DNA Intercalation | Moderate |
| Doxorubicin (Std) | 0.20 - 0.50 | 0.10 - 0.30 | 0.40 - 0.80 | Topoisomerase II Inhib. | High Cardiotoxicity |
| Combretastatin A-4 | < 0.01 | < 0.01 | 0.05 | Tubulin Destabilization | Vascular Collapse |
Technical Insight: While Doxorubicin is a broad-spectrum "sledgehammer," the CPP-derived pyrroles often show superior efficacy in breast cancer lines (MCF-7) due to the bis(4-methoxyphenyl) moiety's specific affinity for the colchicine site on tubulin, a mechanism distinct from Doxorubicin's DNA damage. This suggests the CPP derivatives are better candidates for MDR (Multi-Drug Resistant) phenotypes where Topoisomerase inhibitors fail.
Experimental Protocols
Protocol A: MTT Cell Viability Assay (Standardized)
Objective: Quantify the cytotoxic potency (IC50) of the synthesized derivatives.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO or SDS-HCl.
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow 24h attachment. -
Treatment: Add serial dilutions of the synthesized 2,3-bis(4-methoxyphenyl) derivative (0.01 µM to 100 µM). Include Doxorubicin as positive control and 0.1% DMSO as vehicle control.
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent per well. Incubate 3-4h until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 10 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Validation Check: The Z-factor of the assay must be > 0.5. If vehicle control OD < 0.5, cell density was insufficient.
Protocol B: Tubulin Polymerization Inhibition Assay (Mechanistic)
Objective: Confirm if the cytotoxicity stems from the bis(4-methoxyphenyl) motif targeting microtubules.
Workflow:
-
Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Baseline: Cool tubulin solution to 4°C.
-
Induction: Add test compound (3 µM) or Paclitaxel (stabilizer control) / Vincristine (destabilizer control).
-
Measurement: Transfer to 37°C cuvette. Monitor absorbance at 340 nm every 30s for 60 mins.
-
Interpretation:
-
Rising Curve: Polymerization (Normal or Paclitaxel-like).
-
Flat/Depressed Curve:Inhibition (Characteristic of 2,3-bis(4-methoxyphenyl) derivatives).
-
Mechanistic Pathway Visualization
The following diagram illustrates the specific apoptotic signaling triggered by these derivatives, contrasting them with Doxorubicin.
Figure 2: Mechanistic divergence. The cyclopropenone derivatives primarily induce G2/M arrest via tubulin inhibition, whereas Doxorubicin drives DNA damage.
References
-
Synthesis and Biological Activity of Pyrrole Derivatives. (2024). Chemistry & Biodiversity.
-
Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. (1992).[1] Journal of Medicinal Chemistry.
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). PMC.
-
1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity. (2021).[2] Science Repository.
-
Comparative Evaluation of the Cytotoxicity of Doxorubicin in Monolayer and Spheroid Cultures. (2023). PMC.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,3-bis(4-methoxyphenyl)cyclopropenone
Executive Safety Summary
Treat as a Potent Skin Sensitizer and Photochemical CO Generator. [1]
While standard Safety Data Sheets (SDS) for cyclopropenone derivatives often categorize them generically as Irritants (H315, H319, H335), this specific structural class (diarylcyclopropenones) shares the pharmacophore of Diphenylcyclopropenone (DPCP), a compound so potent it is clinically used to induce contact dermatitis for immunotherapy.[1]
Operational Criticality:
-
Sensitization: Exposure can lead to lifelong allergic contact dermatitis.[2]
-
Reactivity: The strained 3-membered ring is highly electrophilic.[2]
-
Photolysis Hazard: Upon UV irradiation (the primary application of this compound), it undergoes cheletropic extrusion of Carbon Monoxide (CO) .
Hazard Analysis & Risk Assessment
| Hazard Domain | Risk Level | Mechanism of Action |
| Dermal (Skin) | HIGH | Sensitization (H317). The strained cyclopropenone ring reacts with nucleophilic residues (cysteine/lysine) on skin proteins, forming haptens that trigger an immune response.[2] |
| Inhalation | MEDIUM | As a crystalline solid, dust generation is the primary vector. Inhalation of dust can cause respiratory sensitization or severe irritation.[2] |
| Photochemical | HIGH | CO Release. Photodecarbonylation releases CO gas.[2] In small scale (<100 mg), this is negligible. In scale-up (>1g), CO accumulation in unventilated spaces is lethal.[2] |
| Ocular | MEDIUM | Mechanical irritation from dust; chemical irritation from solution splashes.[2] |
PPE Selection Matrix
This matrix is designed to create a self-validating safety barrier.[2] If one layer fails (e.g., glove tear), the engineering control (fume hood) acts as the redundancy.
| Protection Zone | Recommended Equipment | Technical Specification / Rationale |
| Respiratory | Engineering Control (Primary) | Chemical Fume Hood. All weighing and solution handling must occur here.[2] |
| N95/P100 Respirator (Secondary) | Only required if weighing outside a hood (Strongly Discouraged) or cleaning a large spill outside containment. | |
| Dermal (Hands) | Double-Gloving Strategy | Inner: Nitrile (4 mil).[2] Outer: Nitrile (4-8 mil) or Neoprene.[2] Rationale: Cyclopropenones are small, lipophilic molecules that can permeate thin nitrile over time. |
| Ocular | Chemical Splash Goggles | Preferred over safety glasses when handling the solid powder to prevent dust migration behind lenses. |
| Body | Lab Coat (High-Neck) | Buttoned to the throat.[2] Tyvek sleeves are recommended if working with large quantities to bridge the glove-cuff gap.[2] |
Operational Protocols
Phase 1: Weighing & Transfer (Solid State)
The highest risk of sensitization occurs here due to invisible dust.[1]
-
Static Control: Cyclopropenone crystals are often static-prone.[2] Use an anti-static gun or wipe on the spatula and weighing boat before use.
-
The "Wet" Weighing Method:
-
Tare a vial containing the solvent (e.g., DCM or THF) first.
-
Add the solid directly to the solvent in the vial.
-
Why? This immediately solvates dust particles, eliminating the inhalation hazard at the source.
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue.[2] Dispose of the tissue as hazardous solid waste.[2]
Phase 2: Reaction Setup (Photolysis)
The highest risk of CO exposure occurs here.[1]
-
Vessel Selection: Use quartz or borosilicate glass (depending on wavelength).[2] Ensure the vessel is rated for mild pressure if sealed.[2]
-
Ventilation: The UV reactor must be placed inside a fume hood or vented enclosure.[2]
-
Calculation: 1 mmol of compound releases ~22.4 mL of CO gas.[2]
-
-
Beam Enclosure: UV light is a physical hazard.[2] Ensure the reactor is light-tight to prevent UV eye damage.[2]
Phase 3: Waste Disposal
Do not mix indiscriminately.[2]
-
Segregation: Dispose of as "Organic Hazardous Waste - Toxic."[2]
-
Quenching (Spills): If a solution is spilled, treat with a dilute nucleophile (e.g., 10% aqueous sodium hydroxide or an amine solution) to ring-open the cyclopropenone into a less reactive acrylic acid derivative before cleanup.
-
Note: This reaction is exothermic; perform slowly.[2]
-
Visual Workflow: Handling Decision Tree
This diagram outlines the logical flow for handling the compound, emphasizing the "Stop" points where safety checks are mandatory.
Figure 1: Operational decision tree highlighting critical control points for dust management and carbon monoxide mitigation.[2][1][3]
References
-
Poloukhtine, A., & Popik, V. V. (2003). Photochemical decarbonylation of cyclopropenones. The Journal of Organic Chemistry. Link[2]
- Relevance: Establishes the photodecarbonyl
-
Sigma-Aldrich (Merck). Safety Data Sheet: Diphenylcyclopropenone.[2]Link[2]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Diphenylcyclopropenone.[2]Link[2]
- Relevance: Details the clinical use of the analog as a contact sensitizer, validating the high-risk dermal classific
-
Devarie-Baez, N. O., et al. (2016). Bioorthogonal Chemistry: Reagents and Reactions.[2] Chemical Reviews.[2] Link[2]
- Relevance: Discusses the reactivity of strained rings with biological nucleophiles, supporting the mechanism of sensitiz
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
